Pomstafib-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C52H66N2O20P2 |
|---|---|
Molecular Weight |
1101.0 g/mol |
IUPAC Name |
[[2-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[[[2-[4-[(4-phenoxyphenyl)carbamoyl]phenoxy]acetyl]amino]methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C52H66N2O20P2/c1-49(2,3)45(57)64-31-68-75(61,69-32-65-46(58)50(4,5)6)73-41-27-18-35(28-42(41)74-76(62,70-33-66-47(59)51(7,8)9)71-34-67-48(60)52(10,11)12)29-53-43(55)30-63-38-23-19-36(20-24-38)44(56)54-37-21-25-40(26-22-37)72-39-16-14-13-15-17-39/h13-28H,29-34H2,1-12H3,(H,53,55)(H,54,56) |
InChI Key |
ZGQKQAXJQMLWPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(OCOC(=O)C(C)(C)C)OC1=C(C=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)OP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Aspirin
As "Pomstafib-2" appears to be a hypothetical compound, this technical guide has been prepared using Aspirin (acetylsalicylic acid) as a well-documented substitute to demonstrate the requested format and content. All data and mechanisms described herein pertain to Aspirin.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Aspirin, a nonsteroidal anti-inflammatory drug (NSAID), exerts its primary therapeutic effects through the irreversible inhibition of cyclooxygenase (COX) enzymes.[1][[“]][3] This guide details the molecular mechanism of action, focusing on the inhibition of the arachidonic acid pathway, and provides relevant quantitative data and experimental methodologies.
Core Mechanism of Action
Aspirin's principal mechanism involves the irreversible acetylation of a serine residue within the active site of both COX-1 (PTGS1) and COX-2 (PTGS2) isoenzymes.[1][4][5] This covalent modification permanently deactivates the enzyme, preventing it from converting arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory and homeostatic prostanoids, including prostaglandins and thromboxanes.[1][3][6][7]
-
COX-1 Inhibition: Aspirin is more potent in inhibiting COX-1 than COX-2.[6] The irreversible inhibition of COX-1 in platelets is crucial for its antiplatelet effect. By blocking the production of thromboxane A2 (TXA2), a potent platelet aggregator and vasoconstrictor, aspirin reduces the risk of thrombotic events.[1][3][6] This effect lasts for the entire lifespan of the platelet (approximately 8-9 days) because platelets lack a nucleus and cannot synthesize new COX-1 enzymes.[3]
-
COX-2 Inhibition: Inhibition of the inducible COX-2 isoform is responsible for aspirin's anti-inflammatory, analgesic, and antipyretic properties.[1][3] COX-2 is typically upregulated at sites of inflammation and mediates the production of prostaglandins that cause pain, fever, and inflammation.[4][6][8]
-
Aspirin-Triggered Lipoxins: A unique consequence of aspirin's action is the acetylation of COX-2, which alters its enzymatic activity. Instead of producing pro-inflammatory prostaglandins, the aspirin-modified COX-2 enzyme generates 15-epi-lipoxins (also known as aspirin-triggered lipoxins or ATLs).[1][[“]][3][9] These lipid mediators are anti-inflammatory and contribute to the resolution of inflammation.[[“]][3]
Signaling Pathway
The primary pathway affected by aspirin is the arachidonic acid metabolic cascade. Cellular stimulation leads to the release of arachidonic acid from membrane phospholipids. This substrate is then available for metabolism by COX enzymes. Aspirin intervenes at this critical step.
Caption: Aspirin's inhibition of COX-1 and COX-2 in the arachidonic acid pathway.
Quantitative Data
The inhibitory potency and pharmacokinetic properties of aspirin are summarized below.
Table 1: Inhibitory Potency of Aspirin against COX Isoforms
| Parameter | COX-1 | COX-2 | Selectivity (COX-2/COX-1) | Reference(s) |
| IC₅₀ (µM) | ~3.5 | ~30 | ~8.6 | [4] |
| IC₅₀ (µM) | 3.57 | 29.3 | ~8.2 | [10] |
| IC₅₀ (µM) | 1.3 | >100 | >77 | [11] |
| IC₅₀ values can vary based on the specific assay conditions. |
Table 2: Key Pharmacokinetic Parameters of Aspirin
| Parameter | Value | Unit | Reference(s) |
| Bioavailability | 80 - 100 | % | [3] |
| Protein Binding | 80 - 90 | % | [3] |
| Metabolism | Rapidly hydrolyzed to salicylic acid | - | [3][12][13] |
| Half-life (Aspirin) | 15 - 20 | minutes | [13] |
| Half-life (Salicylate) | 2 - 3 | hours (dose-dependent) | [14] |
| Time to Peak Plasma | ~1 | hour (non-enteric coated) | [6] |
| Excretion | Renal | - | [9][12] |
Experimental Protocols
5.1 Protocol: In Vitro COX Inhibition Assay (Enzyme Immunoassay)
This protocol outlines a common method to determine the IC₅₀ of a compound against purified COX-1 and COX-2 enzymes.
Caption: Workflow for a typical in vitro COX enzyme inhibition assay.
Methodology Details:
-
Reagent Preparation: Prepare reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), and dilute purified ovine COX-1 or human recombinant COX-2, heme cofactor, and the test inhibitor (Aspirin) to desired concentrations.[15]
-
Enzyme and Inhibitor Pre-incubation: In a reaction tube, combine the reaction buffer, heme, and the COX enzyme. Add the test inhibitor at various concentrations (or vehicle for control). Incubate for a set time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.[15][16][17]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid (e.g., final concentration of 10 µM).[15]
-
Reaction Termination: After a precise incubation time (e.g., 2 minutes), terminate the reaction by adding a stop solution, such as stannous chloride or hydrochloric acid.[15][16] This reduces the PGH2 produced to the more stable PGE2.
-
Quantification: The amount of prostaglandin (e.g., PGE2) produced is quantified using a competitive Enzyme Immunoassay (EIA).
-
Data Analysis: The percentage of COX inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.[16]
Conclusion
The mechanism of action of Aspirin is centered on the irreversible acetylation and subsequent inhibition of COX-1 and COX-2 enzymes.[1][3] This dual inhibition effectively blocks the production of pro-inflammatory prostaglandins and pro-thrombotic thromboxanes, accounting for its wide range of therapeutic effects. Furthermore, the unique modification of COX-2 to produce anti-inflammatory lipoxins adds another layer to its pharmacological profile.[[“]][9] The quantitative data and experimental protocols provided herein offer a foundational understanding for professionals in drug development and research.
References
- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 2. consensus.app [consensus.app]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.aap.org [publications.aap.org]
- 14. Aspirin – Pharmacokinetics [sepia2.unil.ch]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Pomstafib-2: A Technical Guide to a Selective STAT5b Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Pomstafib-2, a novel small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 5b (STAT5b). This compound is the pivaloyloxymethyl ester prodrug of Stafib-2, designed to enhance cell permeability. Its primary mechanism of action is the selective inhibition of the STAT5b SH2 domain, a critical node in oncogenic signaling pathways, particularly in certain hematological malignancies. This guide details the core pharmacology of this compound, including its primary target, mechanism of action, and the downstream cellular consequences of its activity. Quantitative data on its efficacy are presented, along with detailed protocols for key experimental assays. Furthermore, relevant signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of this compound for research and development purposes.
Introduction
Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that play a pivotal role in mediating cellular responses to cytokines and growth factors. Among the seven identified STAT members, STAT5a and STAT5b are highly homologous and are often collectively referred to as STAT5. However, emerging evidence suggests distinct roles for each isoform in both normal physiology and disease. Notably, STAT5b has been identified as a key driver in the pathogenesis of various cancers, including chronic myeloid leukemia (CML) and other myeloproliferative neoplasms.
In many of these malignancies, the constitutive activation of upstream tyrosine kinases, such as Bcr-Abl, leads to the persistent phosphorylation and subsequent activation of STAT5b. Activated STAT5b dimerizes, translocates to the nucleus, and promotes the transcription of genes essential for cell proliferation, survival, and resistance to apoptosis. Consequently, the targeted inhibition of STAT5b represents a promising therapeutic strategy.
This compound has been developed as a selective inhibitor of STAT5b. As a prodrug of Stafib-2, it is designed for improved cellular uptake, where it is subsequently hydrolyzed to its active form. This guide will delve into the technical details of this compound, providing a valuable resource for researchers in the field of oncology and drug discovery.
Core Pharmacology
Primary Target: STAT5b SH2 Domain
The primary molecular target of the active form of this compound (Stafib-2) is the Src Homology 2 (SH2) domain of the STAT5b protein. The SH2 domain is a structurally conserved protein domain that recognizes and binds to phosphorylated tyrosine residues on other proteins. In the context of STAT5b activation, its SH2 domain is crucial for the dimerization of two phosphorylated STAT5b monomers, a prerequisite for their nuclear translocation and transcriptional activity. By binding to the STAT5b SH2 domain, Stafib-2 allosterically inhibits this critical protein-protein interaction, thereby preventing the formation of active STAT5b dimers.
Mechanism of Action
This compound acts as a selective inhibitor of STAT5b signaling. Its mechanism can be summarized in the following steps:
-
Cellular Uptake: As a pivaloyloxymethyl ester prodrug, this compound readily crosses the cell membrane.
-
Activation: Intracellular esterases cleave the pivaloyloxymethyl groups, releasing the active inhibitor, Stafib-2.
-
Target Engagement: Stafib-2 selectively binds to the SH2 domain of STAT5b.
-
Inhibition of Dimerization: This binding event prevents the interaction between the SH2 domain of one STAT5b monomer and the phosphotyrosine residue of another, thus inhibiting dimerization.
-
Blockade of Nuclear Translocation: Without dimerization, STAT5b cannot translocate to the nucleus.
-
Suppression of Gene Transcription: The inhibition of nuclear translocation prevents STAT5b from binding to the promoters of its target genes.
-
Induction of Apoptosis: In cancer cells dependent on STAT5 signaling for survival, the inhibition of this pathway leads to the induction of programmed cell death (apoptosis).
Quantitative Data
The inhibitory activity of Stafib-2 and the cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data.
| Compound | Assay Type | Target | Parameter | Value | Reference |
| Stafib-1 | Binding Assay | STAT5b SH2 Domain | Ki | 44 nM | [1] |
| Stafib-2 | Binding Assay | STAT5b SH2 Domain | Ki | 9 nM | [1] |
Table 1: In Vitro Binding Affinity of Stafib Compounds
| Compound | Cell Line | Assay | Parameter | Concentration | Effect |
| This compound | K562 (STAT5b-GFP transfected) | Western Blot | p-STAT5b Inhibition | 10 µM | Significant Inhibition |
| This compound | K562 (STAT5b-GFP transfected) | Western Blot | p-STAT5b Inhibition | 20 µM | Strong Inhibition |
| This compound | K562 | Apoptosis Assay | Apoptosis Induction | 10 µM | Significant Increase |
| This compound | K562 | Apoptosis Assay | Apoptosis Induction | 20 µM | Strong Increase |
Table 2: Cellular Activity of this compound in K562 Leukemia Cells
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Bcr-Abl/STAT5b signaling pathway and this compound inhibition.
References
Pomstafib-2: A Selective STAT5b Inhibitor for Research and Drug Development
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of Pomstafib-2, a novel and selective small-molecule inhibitor of the Signal Transducer and Activator of Transcription 5b (STAT5b). This compound is the pivaloyloxymethyl ester prodrug of Stafib-2, designed for enhanced cell permeability. Stafib-2 itself is a potent inhibitor that targets the SH2 domain of STAT5b, a critical component of the JAK-STAT signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting STAT5b in various disease contexts, particularly in oncology.
Introduction to STAT5 Signaling
Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that play a crucial role in cellular signaling.[1][2][3] Upon activation by cytokines and growth factors, Janus kinases (JAKs) phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and subsequent regulation of gene expression.[1][4] The STAT5 proteins, STAT5a and STAT5b, are highly homologous and are encoded by two separate genes.[1] They are pivotal in regulating essential cellular functions such as proliferation, differentiation, and survival.[1][4]
Aberrant or constitutive activation of STAT5 is a hallmark of numerous human cancers, including hematological malignancies and solid tumors, where it contributes significantly to tumor cell survival and malignant progression.[1][3][5] This makes STAT5 a compelling target for therapeutic intervention. While STAT5a and STAT5b share a high degree of homology, they can have non-redundant functions, with STAT5b often identified as a key driver of tumorigenesis. The development of selective inhibitors for STAT5b is therefore a promising strategy in cancer therapy.
This compound: Mechanism of Action and Selectivity
This compound is a cell-permeable prodrug that is intracellularly converted to its active form, Stafib-2. Stafib-2 selectively binds to the SH2 domain of STAT5b.[6] The SH2 domain is crucial for the recruitment of STAT5 to phosphorylated cytokine receptors and for the subsequent phosphorylation and activation of STAT5 by JAKs.[7] By binding to the SH2 domain, Stafib-2 disrupts this interaction, thereby inhibiting the tyrosine phosphorylation and activation of STAT5b.[6][8][9] This targeted inhibition of STAT5b signaling ultimately leads to the suppression of downstream gene expression and can induce apoptosis in cancer cells that are dependent on the STAT5 pathway for their survival.[6][8][9]
A key advantage of this compound is its high selectivity for STAT5b over the closely related STAT5a.[6][8] This selectivity is attributed to specific interactions within the SH2 domain of STAT5b. This specificity allows for the precise investigation of STAT5b-mediated functions and offers a more targeted therapeutic approach, potentially minimizing off-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for Stafib-2 (the active form of this compound) and this compound, as reported in the literature.
| Compound | Parameter | Value | Target | Assay | Reference |
| Stafib-2 | Ki | 9 nM | STAT5b SH2 Domain | Not Specified | [6] |
| Stafib-1 | Ki | 44 nM | STAT5b SH2 Domain | Not Specified | [6] |
Table 1: Binding Affinity of Stafib Inhibitors
| Compound | Parameter | Value | Cell Line | Assay | Reference |
| This compound | IC50 | 1.5 µM | K562 (human leukaemia) | Inhibition of STAT5b phosphorylation | [8] |
Table 2: Cellular Activity of this compound
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Inhibition of STAT5b Phosphorylation in Cultured Cells
Objective: To determine the dose-dependent effect of this compound on the phosphorylation of STAT5b in a cellular context.
Cell Line: Human K562 leukemia cells, which harbor the Bcr-Abl fusion protein leading to constitutive STAT5 activation.[6][8]
Methodology:
-
Cell Culture and Treatment: K562 cells are cultured in appropriate media. For experiments, cells are seeded and treated with varying concentrations of this compound for a specified duration (e.g., 1 to 8 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Western Blotting:
-
Cell lysates are subjected to SDS-PAGE to separate proteins by size.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated STAT5b (p-STAT5b).
-
A corresponding secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
The signal is detected using a chemiluminescent substrate.
-
To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total STAT5b.
-
-
Quantification: The intensity of the p-STAT5b and total STAT5b bands is quantified using densitometry. The ratio of p-STAT5b to total STAT5b is calculated for each treatment condition and normalized to the vehicle control.
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of STAT5b phosphorylation is determined by plotting the normalized data against the log of the inhibitor concentration and fitting to a dose-response curve.
Apoptosis Assay
Objective: To assess the ability of this compound to induce apoptosis in STAT5-dependent cancer cells.
Cell Line: K562 (STAT5-dependent) and a control cell line that is not dependent on STAT5 signaling (e.g., MDA-MB-231).[6]
Methodology:
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period (e.g., 24-48 hours).
-
Apoptosis Staining:
-
Cells are harvested and washed with a binding buffer.
-
Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye such as Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
The percentage of cells in different quadrants (live, early apoptotic, late apoptotic, necrotic) is determined based on the fluorescence signals of Annexin V and the viability dye.
-
-
Data Analysis: The percentage of apoptotic cells (early and late) is plotted against the concentration of this compound to demonstrate a dose-dependent induction of apoptosis.
Visualizations
The following diagrams illustrate key concepts related to this compound and its evaluation.
STAT5 Signaling Pathway and this compound Inhibition
Workflow for Evaluating this compound Efficacy
Logical Flow of this compound's Mechanism of Action
References
- 1. STAT5 in Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Involvement of STAT5 in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prospects for Clinical Development of Stat5 Inhibitor IST5-002: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Pomstafib-2 in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Pomstafib-2, a selective inhibitor of Signal Transducer and Activator of Transcription 5b (STAT5b), and its role in the induction of apoptosis. This compound, a cell-permeable prodrug of Stafib-2, offers a potent and selective mechanism for targeting malignancies dependent on the STAT5 signaling pathway.[1][2][3] This document details the molecular mechanism of this compound, its effects on key apoptotic markers, comprehensive experimental protocols for its study, and quantitative data to support its pro-apoptotic activity.
Introduction: The STAT5 Signaling Axis in Cancer
The Signal Transducer and Activator of Transcription (STAT) family of proteins are critical intracellular transcription factors that mediate cellular responses to a host of cytokines and growth factors.[4] The JAK/STAT signaling pathway is integral to regulating cell proliferation, differentiation, and survival.[5] In many hematological malignancies and solid tumors, the STAT5 protein, particularly the STAT5b isoform, is constitutively activated, leading to the upregulation of anti-apoptotic genes such as those in the Bcl-2 family and promoting cell survival and proliferation.[6][7][8] This makes STAT5b a compelling target for cancer therapy.[1][9] this compound has emerged as a highly selective, nanomolar inhibitor of STAT5b activation, providing a valuable tool for both research and potential therapeutic development.[1][2]
Mechanism of Action of this compound
This compound exerts its pro-apoptotic effects by selectively inhibiting the tyrosine phosphorylation of STAT5b.[1][2] As a pivaloyloxymethyl ester, this compound is cell-permeable, allowing it to reach its intracellular target.[10] Once inside the cell, it is converted to its active form, Stafib-2, which binds to the SH2 domain of STAT5b with high affinity (Ki = 9 nM).[1][2] This binding event prevents the phosphorylation of STAT5b, which is a requisite step for its dimerization, nuclear translocation, and transcriptional activity.[11] By blocking STAT5b's function, this compound effectively downregulates the expression of key survival proteins, thereby tilting the cellular balance towards apoptosis.[10]
Signaling Pathway
The induction of apoptosis by this compound is initiated by the inhibition of the STAT5b signaling cascade. In cancer cells with constitutively active STAT5, such as K562 leukemia cells, this pathway is a critical driver of cell survival.[10] The inhibition of STAT5b phosphorylation by this compound leads to a downstream cascade involving the intrinsic mitochondrial pathway of apoptosis. This includes the downregulation of anti-apoptotic Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and subsequent activation of effector caspases.
References
- 1. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The role of STATs in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial STAT5A promotes metabolic remodeling and the Warburg effect by inactivating the pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-apoptotic role of STAT5 in haematopoietic cells and in the pathogenesis of malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What are STAT5B inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. STAT5 - Wikipedia [en.wikipedia.org]
The Prodrug Nature of Pomstafib-2: A Technical Guide
This technical guide provides an in-depth exploration of the core principles behind Pomstafib-2 as a prodrug, designed for researchers, scientists, and professionals in drug development. We will delve into its mechanism of action, the experimental protocols for its characterization, and the quantitative data supporting its activity.
Introduction to the Prodrug Strategy of this compound
The development of effective and specific inhibitors for intracellular targets is often hampered by the poor cell permeability of the active compounds. This is particularly true for molecules containing charged groups, such as phosphates or phosphonates, which are generally unable to cross the lipophilic cell membrane. The prodrug approach is a widely used strategy to overcome this limitation.[1] A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, often at the target site.[2]
This compound is a pivaloyloxymethyl (POM) ester prodrug of the active STAT5b inhibitor, Stafib-2.[3][4] Stafib-2 itself is a potent and selective inhibitor of the STAT5b SH2 domain, with a Ki value in the nanomolar range.[5][6] However, as a bisphosphate-containing molecule, its cellular uptake is limited. To address this, the negatively charged phosphonate groups of Stafib-2 are masked with lipophilic pivaloyloxymethyl groups to create this compound.[3][4] This modification neutralizes the charge and increases the molecule's lipophilicity, facilitating its passive diffusion across the cell membrane.
Once inside the cell, this compound is designed to be cleaved by intracellular esterases.[4] This enzymatic hydrolysis releases the active drug, Stafib-2, along with the byproducts formaldehyde and pivalic acid.[4] The liberated Stafib-2 can then bind to the SH2 domain of STAT5b, preventing its phosphorylation and subsequent activation.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its parent compounds, Stafib-1 and Stafib-2.
| Compound | Parameter | Value | Cell Line/System | Reference |
| This compound | IC50 (STAT5b Phosphorylation) | 1.5 µM | STAT5b-GFP-transfected K562 | [3] |
| Stafib-2 | Ki (STAT5b) | 9 nM | Fluorescence Polarization Assay | [5][6] |
| Stafib-1 | Ki (STAT5b) | 44 nM | Fluorescence Polarization Assay | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the prodrug nature and activity of this compound.
Prodrug Conversion Assay
This assay is designed to quantify the intracellular conversion of this compound to its active form, Stafib-2.
Objective: To measure the intracellular concentrations of this compound and Stafib-2 over time in K562 cells.
Materials:
-
K562 human chronic myelogenous leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Stafib-2 (as a standard)
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile with 0.1% formic acid (for extraction)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed K562 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a final concentration of 10 µM this compound. Include a vehicle control (e.g., DMSO).
-
Time Course: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), harvest the cells.
-
Cell Lysis and Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold acetonitrile with 0.1% formic acid to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Collect the supernatant containing the extracted compounds.
-
Analyze the samples by LC-MS/MS to quantify the concentrations of this compound and Stafib-2.
-
Generate standard curves for both this compound and Stafib-2 to ensure accurate quantification.
-
-
Data Analysis: Plot the intracellular concentrations of this compound and Stafib-2 as a function of time to determine the rate of conversion.
Cell Permeability Assay
This protocol describes a Caco-2 cell permeability assay to assess the ability of this compound to cross a model of the intestinal epithelium.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 human colon adenocarcinoma cells
-
DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Initiation:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add this compound (e.g., at a final concentration of 10 µM) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
Sampling: At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh HBSS.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the donor chamber.
Western Blot for STAT5b Phosphorylation
This protocol details the method for assessing the inhibitory effect of this compound on STAT5b phosphorylation in K562 cells.[3]
Objective: To determine the dose-dependent inhibition of STAT5b phosphorylation by this compound.
Materials:
-
STAT5b-GFP-transfected K562 cells
-
RPMI-1640 medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT5b (Tyr699), anti-STAT5b, anti-GFP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed STAT5b-GFP-transfected K562 cells and treat with increasing concentrations of this compound (e.g., 0, 0.5, 1, 1.5, 2.5, 5 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against phospho-STAT5b and total STAT5b (or GFP as a loading control for the transfected protein) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT5b signal to the total STAT5b signal. Plot the normalized values against the this compound concentration to determine the IC50.[3]
Visualizations
Prodrug Activation and Mechanism of Action
Caption: Intracellular activation of the this compound prodrug.
Bcr-Abl/STAT5b Signaling Pathway and Inhibition by Stafib-2
Caption: Bcr-Abl/STAT5b signaling pathway and the point of inhibition by Stafib-2.
References
- 1. STAT5 activation by BCR-Abl contributes to transformation of K562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rational Development of Pomstafib-2: A Selective, Cell-Permeable Inhibitor of STAT5b
A Technical Guide on the Discovery, Development, and Preclinical Evaluation of a Potent Transcription Factor Inhibitor
This technical whitepaper details the discovery and development of Pomstafib-2, a cell-permeable prodrug of the potent and selective STAT5b inhibitor, Stafib-2. Signal Transducer and Activator of Transcription 5b (STAT5b) is a critical signaling protein and transcription factor that, when constitutively activated, is implicated in the progression of various human cancers, including leukemias. The development of selective small molecule inhibitors for STAT proteins has been a significant challenge due to the high degree of structural similarity among family members, particularly between STAT5a and STAT5b. This document outlines the rational design approach, from the initial identification of a lead compound to the creation of a cell-active agent, and provides detailed experimental protocols for the key assays used in its characterization.
From Stafib-1 to Stafib-2: Optimization of a Selective STAT5b Inhibitor
The journey to this compound began with the discovery of Stafib-1, a selective inhibitor of the STAT5b SH2 domain. The SH2 domain is crucial for the dimerization and subsequent activation of STAT proteins, making it an attractive target for therapeutic intervention. While Stafib-1 showed promising selectivity for STAT5b over the highly homologous STAT5a, further optimization was undertaken to enhance its inhibitory potency.
Rational drug design principles led to the development of Stafib-2. This optimization resulted in a significant improvement in binding affinity for STAT5b.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of Stafib-1 and Stafib-2 against STAT5b and STAT5a were quantified using fluorescence polarization assays and isothermal titration calorimetry to determine their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Compound | Target | Ki (nM)[1] | IC50 (nM) | Selectivity (STAT5a/STAT5b) |
| Stafib-1 | STAT5b | 44[1][2] | - | >50-fold[3] |
| Stafib-1 | STAT5a | >2500 | - | |
| Stafib-2 | STAT5b | 9 [1][2] | 82 [4] | ~21-fold [4] |
| Stafib-2 | STAT5a | - | 1700 [4] |
The Challenge of Cell Permeability and the Genesis of this compound
Despite its high potency and selectivity, Stafib-2 exhibited poor cell permeability due to the presence of negatively charged phosphate groups, limiting its utility in cell-based assays and as a potential therapeutic agent.[4] To overcome this limitation, a prodrug strategy was employed. This compound was designed by masking the phosphate groups of Stafib-2 with pivaloyloxymethyl (POM) esters. This modification neutralizes the negative charges, rendering the molecule more lipophilic and facilitating its passive diffusion across the cell membrane. Once inside the cell, the POM groups are cleaved by intracellular esterases, releasing the active Stafib-2 molecule.[2][5]
Cellular Activity of this compound
The efficacy of this compound was evaluated in human K562 leukemia cells, which exhibit constitutive STAT5 activation.[5][6] Treatment with this compound led to a dose-dependent and selective inhibition of STAT5b phosphorylation, a key step in its activation, with minimal effect on STAT5a phosphorylation.[2] This selective inhibition of STAT5b signaling ultimately induced apoptosis in a STAT5-dependent manner.[2][6]
Quantitative Cellular Activity
The half-maximal inhibitory concentration (IC50) for the inhibition of STAT5b phosphorylation in K562 cells was determined by Western blot analysis.
| Compound | Cellular Assay | Cell Line | IC50 (µM)[2] |
| This compound | STAT5b Phosphorylation Inhibition | K562 | 1.5[2] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for STAT5b Inhibition
This assay measures the binding of an inhibitor to the STAT5b SH2 domain by monitoring changes in the polarization of fluorescently labeled peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. STAT5 - Wikipedia [en.wikipedia.org]
- 3. Figure 2: [Diagram of a fluorescence polarization...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Lynchpin of Cellular Signaling: A Technical Guide to STAT5b and Its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 5b (STAT5b) is a critical cytoplasmic transcription factor that plays a pivotal role in mediating cellular responses to a wide array of cytokines and growth factors. Its activation triggers a cascade of events essential for cell proliferation, differentiation, and survival. Dysregulation of the STAT5b signaling pathway is implicated in a multitude of pathologies, including various cancers, immune disorders, and growth abnormalities. This technical guide provides a comprehensive overview of the foundational research on STAT5b, its signaling mechanisms, and the landscape of inhibitors being developed to therapeutically target this key protein.
The Core Biology of STAT5b
Structure and Domains
STAT5b is a member of the Signal Transducer and Activator of Transcription (STAT) family of proteins. Like other STAT proteins, STAT5b possesses several conserved functional domains that are crucial for its activity:
-
N-Terminal Domain (NTD): Facilitates the formation of STAT5b dimers and higher-order oligomers on DNA, contributing to the stability of transcriptional complexes.
-
Coiled-Coil Domain (CCD): Involved in protein-protein interactions and plays a role in the proper positioning of the DNA-binding domain.
-
DNA-Binding Domain (DBD): Recognizes and binds to specific DNA sequences known as Gamma Interferon Activated Sites (GAS) in the promoter regions of target genes.
-
Linker Domain: A flexible region connecting the DBD and the SH2 domain.
-
Src Homology 2 (SH2) Domain: This highly conserved domain is critical for the recruitment of STAT5b to activated cytokine receptors and for the subsequent dimerization of STAT5b monomers. It specifically recognizes and binds to phosphorylated tyrosine residues.
-
Transactivation Domain (TAD): Located at the C-terminus, this domain is responsible for recruiting transcriptional co-activators to initiate gene transcription.
The Canonical JAK-STAT5b Signaling Pathway
The activation of STAT5b is a tightly regulated process initiated by the binding of extracellular ligands, such as cytokines (e.g., IL-2, IL-3, IL-7) and growth hormones (e.g., GH), to their cognate receptors on the cell surface. This binding event triggers the following cascade:
-
Receptor Dimerization and JAK Activation: Ligand binding induces the dimerization or oligomerization of receptor subunits, bringing the associated Janus kinases (JAKs) into close proximity. This proximity allows the JAKs to trans-phosphorylate and activate each other.
-
Receptor Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the cytokine receptors.
-
STAT5b Recruitment and Phosphorylation: The newly created phosphotyrosine motifs on the receptors serve as docking sites for the SH2 domains of cytoplasmic STAT5b monomers. Upon recruitment, JAKs phosphorylate a specific tyrosine residue (Tyr699 in human STAT5b) in the C-terminal region of STAT5b.[1]
-
Dimerization and Nuclear Translocation: This phosphorylation event induces a conformational change in STAT5b, causing it to dissociate from the receptor. The phosphorylated STAT5b monomers then form stable homodimers or heterodimers with the closely related STAT5a, through reciprocal SH2 domain-phosphotyrosine interactions. This dimerization exposes a nuclear localization signal (NLS).
-
DNA Binding and Gene Transcription: The active STAT5b dimer translocates to the nucleus, where its DNA-binding domain recognizes and binds to GAS elements (consensus sequence: TTC(N)3GAA) in the promoters of target genes.[1] By recruiting co-activators, STAT5b initiates the transcription of genes involved in cell growth, proliferation, and survival.
Role in Health and Disease
Proper functioning of the STAT5b pathway is essential for numerous physiological processes, including immune cell development and function, mammary gland development, and somatic growth.[2] However, aberrant STAT5b signaling is a hallmark of several diseases:
-
Cancer: Constitutive activation of STAT5b is frequently observed in a wide range of hematological malignancies (e.g., chronic myeloid leukemia, acute myeloid leukemia) and solid tumors (e.g., prostate, breast, and lung cancer), where it promotes uncontrolled cell proliferation and survival.[3]
-
Immune Disorders: Both loss-of-function and gain-of-function mutations in the STAT5B gene can lead to severe immune dysregulation. Loss-of-function mutations are associated with immunodeficiency and autoimmunity, while gain-of-function mutations can cause inflammatory and allergic conditions.
-
Growth Disorders: Mutations in STAT5B can lead to growth hormone insensitivity syndrome, characterized by short stature.[4]
Inhibition of STAT5b: Therapeutic Strategies
The central role of STAT5b in driving various pathologies has made it an attractive target for therapeutic intervention. Several strategies are being pursued to inhibit its activity, primarily focusing on disrupting key steps in its activation and function.
Classes of STAT5b Inhibitors
2.1.1. SH2 Domain Inhibitors: The SH2 domain is the most targeted region for the development of STAT5b inhibitors. Small molecules that bind to the SH2 domain can prevent the recruitment of STAT5b to activated receptors and/or block the dimerization of phosphorylated STAT5b monomers. This is a highly pursued strategy due to the critical role of the SH2 domain in STAT5b activation.[1]
2.1.2. Phosphorylation Inhibitors: These inhibitors aim to prevent the initial phosphorylation of STAT5b by upstream kinases like JAKs. While many JAK inhibitors indirectly inhibit STAT5b, direct inhibitors of STAT5b phosphorylation are also being investigated.
2.1.3. Dimerization Inhibitors: These compounds are designed to interfere with the formation of STAT5b dimers, a crucial step for its nuclear translocation and DNA binding activity.
2.1.4. DNA-Binding Inhibitors: A less explored strategy involves the development of molecules that directly block the interaction of the STAT5b DNA-binding domain with its target gene promoters.
Quantitative Data on STAT5b Inhibitors
The following tables summarize key quantitative data for a selection of small molecule inhibitors targeting STAT5b.
Table 1: Biochemical Potency of STAT5b Inhibitors
| Inhibitor | Target Domain | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| Stafib-1 | SH2 | Fluorescence Polarization | 44 | 154 | [3][5] |
| Stafib-2 | SH2 | Isothermal Titration Calorimetry | 9 | - | [4] |
| IST5-002 | SH2 | Luciferase Reporter | - | 3500 (STAT5b) | [1][6] |
| AC-4-130 | SH2 | Not specified | - | - | [1] |
| SH-4-54 | SH2 | Not specified | 464 (Kd) | - | |
| BP-1-102 | SH2 | DNA-binding | - | >6800 | [7] |
Table 2: Cellular Activity of STAT5b Inhibitors
| Inhibitor | Cell Line(s) | Effect | IC50 (µM) | Reference(s) |
| Pimozide | Ba/F3 FLT3 ITD, MV411 | Reduced cell viability | 3-5 | [2] |
| IST5-002 | K562, CWR22Rv1 | Inhibition of STAT5 phosphorylation | ~1.1 - 1.3 | [8] |
| Pomstafib-2 | Human leukemia cells | Inhibition of STAT5b phosphorylation | 1.5 | [9] |
| AC-4-130 | MV4-11, MOLM-13 | Apoptosis induction | Not specified | [10] |
| SH-4-54 | Glioblastoma stem cells | Cytotoxicity | 0.042 - 0.53 | |
| BP-1-102 | AML2 | Inhibition of STAT5 phosphorylation | < 12.5 | [11] |
Experimental Protocols for Studying STAT5b and Its Inhibitors
This section provides an overview of key experimental methodologies used to investigate the function of STAT5b and to characterize its inhibitors.
Analysis of STAT5b Phosphorylation
Western Blotting: This is the most common method to assess the phosphorylation status of STAT5b.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT5b (pSTAT5b) and total STAT5b.
-
Protocol Outline:
-
Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate proteins by electrophoresis on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., BSA or non-fat milk).
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for pSTAT5b (Tyr699). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with an antibody against total STAT5b to normalize for protein loading.
-
Assessment of STAT5b Dimerization
Co-Immunoprecipitation (Co-IP): This technique is used to determine if two proteins interact within a cell, such as the dimerization of STAT5b monomers.
-
Principle: An antibody against a tagged version of STAT5b (e.g., FLAG-STAT5b) is used to pull down the protein from a cell lysate. If another tagged version (e.g., GFP-STAT5b) is dimerized with it, it will also be pulled down and can be detected by Western blotting.[12]
-
Protocol Outline:
-
Cell Transfection and Lysis: Co-transfect cells with constructs expressing differently tagged STAT5b proteins. Lyse the cells in a gentle lysis buffer to maintain protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the tags (e.g., anti-FLAG).
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the second tag (e.g., anti-GFP).
-
Evaluation of STAT5b-DNA Binding
Electrophoretic Mobility Shift Assay (EMSA): EMSA is a classic technique to study protein-DNA interactions in vitro.
-
Principle: A radiolabeled or fluorescently labeled DNA probe containing the STAT5b binding site (GAS element) is incubated with nuclear extracts or purified STAT5b protein. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The larger protein-DNA complexes migrate more slowly through the gel than the free probe.
-
Protocol Outline:
-
Probe Labeling: Label a double-stranded oligonucleotide containing the GAS consensus sequence with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: Incubate the labeled probe with nuclear extracts or purified STAT5b protein in a binding buffer.
-
Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography or fluorescence imaging.
-
Measurement of STAT5b Transcriptional Activity
Luciferase Reporter Assay: This is a widely used method to quantify the transcriptional activity of STAT5b in cells.
-
Principle: Cells are co-transfected with a plasmid expressing STAT5b and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the STAT5b GAS element. The transcriptional activity of STAT5b is directly proportional to the amount of light produced by the luciferase enzyme.
-
Protocol Outline:
-
Cell Transfection: Co-transfect cells with the STAT5b expression vector and the luciferase reporter construct. A control plasmid expressing Renilla luciferase is often included to normalize for transfection efficiency.
-
Cell Treatment: Treat the cells with a stimulus to activate STAT5b (e.g., a cytokine) and/or with a STAT5b inhibitor.
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the specific transcriptional activity of STAT5b.
-
Characterization of Inhibitor Binding and Target Engagement
Fluorescence Polarization (FP) Assay: FP is a high-throughput screening method to identify and characterize inhibitors that disrupt protein-ligand interactions.
-
Principle: A fluorescently labeled ligand (e.g., a phosphopeptide that binds to the STAT5b SH2 domain) is excited with polarized light. When the small fluorescent ligand is unbound, it tumbles rapidly, and the emitted light is depolarized. When bound to the larger STAT5b protein, its tumbling is slower, and the emitted light remains polarized. An inhibitor that displaces the fluorescent ligand will cause a decrease in polarization.
-
Protocol Outline:
-
Assay Setup: In a microplate, combine the fluorescently labeled ligand, the STAT5b protein, and varying concentrations of the test inhibitor.
-
Incubation: Allow the reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the change in polarization against the inhibitor concentration.
-
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of the inhibitor is titrated into a solution of the STAT5b protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
-
Protocol Outline:
-
Sample Preparation: Prepare precise concentrations of the STAT5b protein and the inhibitor in the same buffer.
-
Titration: Perform a series of injections of the inhibitor into the protein solution.
-
Data Acquisition: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a method to assess the direct binding of a drug to its target protein in a cellular environment.
-
Principle: The binding of a ligand can stabilize a protein against thermal denaturation. In CETSA, cells are treated with an inhibitor and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified. An inhibitor that binds to STAT5b will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to untreated cells.
-
Protocol Outline:
-
Cell Treatment: Treat cells with the inhibitor or a vehicle control.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Quantify the amount of soluble STAT5b in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble STAT5b as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Visualizing STAT5b Pathways and Experimental Workflows
Signaling Pathway Diagram
Caption: Canonical JAK-STAT5b signaling pathway.
Experimental Workflow Diagram: Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation.
Conclusion
STAT5b remains a compelling and validated target for therapeutic intervention in a range of human diseases, most notably in cancer and immunology. A deep understanding of its structure, function, and signaling pathways is paramount for the rational design and development of effective inhibitors. The experimental methodologies detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of STAT5b signaling and to discover and characterize novel therapeutic agents. As our knowledge of the specific roles of STAT5b in different disease contexts continues to grow, so too will the potential for targeted therapies that can modulate its activity for patient benefit.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The STAT5 Inhibitor Pimozide Displays Efficacy in Models of Acute Myelogenous Leukemia Driven by FLT3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Nanomolar inhibitors of the transcription factor STAT5b with high selectivity over STAT5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Prospects for Clinical Development of Stat5 Inhibitor IST5-002: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Pomstafib-2 in Apoptosis Assays
Introduction
Pomstafib-2 is a novel small molecule compound under investigation for its potential as a therapeutic agent. Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines. These application notes provide detailed protocols for utilizing this compound in common apoptosis assays to characterize its mechanism of action and quantify its cytotoxic effects. The following sections describe methodologies for determining the half-maximal inhibitory concentration (IC50), quantifying apoptotic and necrotic cell populations via flow cytometry, measuring caspase activity, and analyzing the expression of key apoptotic proteins through Western blotting.
Mechanism of Action: Hypothetical Signaling Pathway
This compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. It is believed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Active caspase-9, in turn, cleaves and activates effector caspases like caspase-3 and caspase-7, leading to the execution of apoptosis.
Figure 1. Hypothesized intrinsic apoptosis pathway induced by this compound.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on various cancer cell lines after a 48-hour treatment period.
Table 1: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 12.5 |
| A549 | Lung Cancer | 28.7 |
| MCF-7 | Breast Cancer | 18.2 |
| Jurkat | T-cell Leukemia | 8.9 |
Table 2: Flow Cytometry Analysis of Annexin V/PI Staining in HeLa Cells
| This compound (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.5 |
| 5 | 70.4 ± 3.1 | 18.9 ± 2.2 | 10.7 ± 1.1 |
| 10 | 45.2 ± 2.8 | 35.6 ± 3.5 | 19.2 ± 1.9 |
| 20 | 15.8 ± 1.9 | 55.3 ± 4.1 | 28.9 ± 2.7 |
Table 3: Relative Caspase-3/7 Activity in HeLa Cells
| This compound (µM) | Fold Change in Caspase-3/7 Activity (vs. Control) |
| 0 (Control) | 1.0 |
| 5 | 2.8 ± 0.3 |
| 10 | 5.9 ± 0.6 |
| 20 | 12.4 ± 1.1 |
Experimental Protocols
A general workflow for assessing the apoptotic effects of this compound is outlined below.
Figure 2. General experimental workflow for apoptosis assessment.
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Quantification by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed 2x10^5 cells per well in a 6-well plate. After 24 hours, treat with desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 3: Caspase-3/7 Activity Assay (Luminometric)
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at 10,000 cells/well. Treat with this compound for the desired time (e.g., 24-48 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal to the vehicle control to determine the fold change in caspase activity.
Protocol 4: Western Blot Analysis of Apoptotic Proteins
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometric analysis to quantify the relative expression levels of the target proteins.
Application Notes and Protocols for Pomstafib-2 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pomstafib-2 is a potent and selective cell-permeable prodrug of Stafib-2, an inhibitor of the Signal Transducer and Activator of Transcription 5b (STAT5b).[1] By selectively targeting the SH2 domain of STAT5b, this compound effectively inhibits its tyrosine phosphorylation, a critical step in its activation.[1][2] In cancer cells where the STAT5 pathway is constitutively active, such as in chronic myeloid leukemia (CML), this inhibition leads to the induction of apoptosis.[1][3][4] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, STAT5b phosphorylation, and apoptosis.
Mechanism of Action
In many hematological malignancies, including CML, the Bcr-Abl fusion protein leads to the constitutive activation of the JAK-STAT signaling pathway.[3][4] This results in the constant phosphorylation and activation of STAT5 proteins (STAT5a and STAT5b). Activated STAT5b forms dimers, translocates to the nucleus, and acts as a transcription factor for genes that promote cell proliferation and survival, such as c-Myc, Cyclin D1/D2, and the anti-apoptotic protein Bcl-xL.[5][6]
This compound, as a prodrug, enters the cell where it is converted to its active form, Stafib-2. Stafib-2 then selectively binds to the SH2 domain of STAT5b, preventing its phosphorylation and subsequent activation.[1] This leads to the downregulation of its target genes and ultimately induces apoptosis in cancer cells dependent on the STAT5 signaling pathway.[1][6]
References
- 1. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.abclonal.com [blog.abclonal.com]
- 3. ashpublications.org [ashpublications.org]
- 4. STAT5b in LGL leukemia – a novel therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT5 antagonism of B cell enhancer networks drives leukemia and poor patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Blockage of Signal Transducer and Activator of Transcription 5 Signaling Pathway with Decoy Oligodeoxynucleotides Suppresses Leukemic K562 Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Validating the Inhibitory Effect of Pomstafib-2 on STAT5b Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction Signal Transducer and Activator of Transcription 5b (STAT5b) is a critical transcription factor involved in cellular proliferation, differentiation, and survival.[1] It is activated via phosphorylation by Janus kinases (JAKs) in response to various cytokines and growth factors.[2][3] Upon phosphorylation at a specific tyrosine residue (Y699), STAT5b dimerizes, translocates to the nucleus, and initiates the transcription of target genes.[1][2][3] Dysregulation of the STAT5b signaling pathway is implicated in various diseases, including hematopoietic malignancies.[4][5]
Pomstafib-2 is a selective small-molecule inhibitor designed to target STAT5b signaling.[6] These application notes provide detailed protocols for validating the efficacy of this compound by quantifying its effect on the phosphorylation of STAT5b (pSTAT5b). The following sections describe the STAT5b signaling pathway and provide methodologies for Western Blotting, Flow Cytometry, and Luciferase Reporter Assays to assess the inhibitory action of this compound.
The STAT5b Signaling Pathway
The canonical JAK/STAT5b pathway is initiated by the binding of a cytokine (e.g., IL-2, GM-CSF) or growth factor to its corresponding cell surface receptor.[3][5] This binding event activates receptor-associated JAKs, which then phosphorylate tyrosine residues on the receptor's intracellular domain.[3] These phosphorylated sites serve as docking points for cytoplasmic STAT5b proteins.[7] Recruited STAT5b is then phosphorylated by the activated JAKs.[7] Phosphorylated STAT5b (pSTAT5b) molecules form homo- or heterodimers, translocate into the nucleus, and bind to specific DNA sequences to regulate gene transcription.[2][3][8] this compound is expected to interfere with this cascade by inhibiting the phosphorylation of STAT5b.[6]
Western Blot Analysis of pSTAT5b
Western blotting is a fundamental technique to detect and quantify changes in protein phosphorylation. This protocol allows for the direct visualization of a decrease in pSTAT5b levels relative to total STAT5b in cells treated with this compound.
Experimental Workflow: Western Blot
Protocol: Western Blot for pSTAT5b
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., K562, Ba/F3, or other cytokine-responsive cells) to 70-80% confluency.
-
Starve cells of serum or specific cytokines if necessary to reduce basal pSTAT5b levels.
-
Treat cells with a dose range of this compound for the desired time period. Include a vehicle control (e.g., DMSO).
-
Stimulate cells with an appropriate cytokine (e.g., GM-CSF, IL-2, IL-3) for 15-30 minutes to induce STAT5b phosphorylation.
-
-
Cell Lysis: [9]
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting: [10]
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT5b (e.g., anti-pSTAT5b Tyr694/699).[11][12]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT5b to use as a loading control.
-
Quantify band intensities using densitometry software. Normalize the pSTAT5b signal to the total STAT5b signal.
-
Data Presentation: pSTAT5b Inhibition by this compound
| This compound Conc. (µM) | pSTAT5b / Total STAT5b Ratio (Normalized) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 1.00 | ± 0.08 | 0% |
| 0.1 | 0.85 | ± 0.06 | 15% |
| 1.0 | 0.45 | ± 0.05 | 55% |
| 10.0 | 0.12 | ± 0.03 | 88% |
Flow Cytometry Analysis of pSTAT5b
Flow cytometry enables the rapid quantification of pSTAT5b levels within individual cells, making it ideal for analyzing heterogeneous populations and obtaining statistically robust data.
Experimental Workflow: Flow Cytometry
Protocol: STAT5b Luciferase Reporter Assay
[13]1. Cell Culture:
- Use a cell line stably transfected with a luciferase reporter plasmid driven by STAT5 response elements (e.g., STAT5 Luciferase Reporter U937 or Ba/F3 cell lines). [13][14][15] * Plate the cells in a 96-well white-walled plate and allow them to adhere or recover overnight.
-
Treatment and Stimulation:
-
Treat the cells with a serial dilution of this compound or a vehicle control.
-
After a pre-incubation period (e.g., 1 hour), stimulate the cells with an appropriate cytokine (e.g., GM-CSF for U937 reporter cells) to activate the STAT5b pathway.
-
[13]3. Incubation:
- Incubate the plate for 6-24 hours at 37°C to allow for the expression of the luciferase reporter gene.
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add a luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and contains the luciferin substrate.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from unstimulated control wells.
-
Normalize the signal from treated wells to the stimulated vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.
-
Data Presentation: STAT5b-Mediated Luciferase Activity
| This compound Conc. (µM) | Relative Luminescence Units (RLU) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 850,000 | ± 55,000 | 0% |
| 0.1 | 715,000 | ± 48,000 | 16% |
| 1.0 | 350,000 | ± 31,000 | 59% |
| 10.0 | 95,000 | ± 12,000 | 89% |
The protocols outlined in these application notes provide a robust framework for validating the inhibitory effects of this compound on STAT5b phosphorylation. Western blotting offers a direct visual confirmation of pSTAT5b reduction, flow cytometry provides high-throughput, single-cell quantification, and the luciferase reporter assay confirms the functional downstream consequences of inhibiting the pathway. Together, these methods deliver a comprehensive assessment of this compound's mechanism of action for researchers and drug development professionals.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. researchgate.net [researchgate.net]
- 3. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal Transducer and Activator of Transcription 5b (Stat5b) Serine 193 Is a Novel Cytokine-induced Phospho-regulatory Site That Is Constitutively Activated in Primary Hematopoietic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | STAT5b: A master regulator of key biological pathways [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The STAT5b Pathway Defect and Autoimmunity [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. amsbio.com [amsbio.com]
Application Notes and Protocols for Apoptosis Induction in Cancer Research: A Case Study with an Illustrative Compound (Pomstafib-2)
Disclaimer: The compound "Pomstafib-2" is a fictional name used for illustrative purposes in these application notes, as no peer-reviewed data under this name exists in the public domain. The experimental data and protocols provided are based on established methodologies for studying apoptosis-inducing agents in cancer research and are intended to serve as a template.
Introduction
This compound is a novel small molecule inhibitor designed to selectively induce apoptosis in cancer cells. These notes provide an overview of its mechanism of action, protocols for its use in in vitro cancer models, and representative data on its efficacy. The primary mechanism of this compound involves the direct inhibition of anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic cascade.
Quantitative Data Summary
The efficacy of this compound has been evaluated across various cancer cell lines. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound (72-hour incubation)
| Cell Line | Cancer Type | IC50 (nM) |
| HL-60 | Acute Promyelocytic Leukemia | 8.5 |
| Jurkat | Acute T-cell Leukemia | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 125.8 |
| A549 | Lung Carcinoma | > 1000 |
| HCT116 | Colorectal Carcinoma | 45.6 |
Table 2: Apoptosis Induction by this compound (100 nM, 24-hour treatment)
| Cell Line | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| HL-60 | 78.3% | 12.5x |
| Jurkat | 65.1% | 9.8x |
| HCT116 | 42.5% | 6.2x |
Signaling Pathway of this compound
This compound functions by disrupting the interaction between pro-apoptotic and anti-apoptotic proteins within the BCL-2 family, which are central regulators of the intrinsic apoptosis pathway.
Caption: this compound inhibits BCL-2, leading to apoptosis.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
This protocol determines the concentration of this compound required to inhibit the growth of a cell population by 50%.
Workflow Diagram:
Caption: Workflow for determining IC50 values.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Addition: Prepare a 2x serial dilution of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours under the same conditions.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add 100 µL of the reagent to each well.
-
Luminescence Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized values against the log concentration of this compound and use a non-linear regression model to calculate the IC50 value.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Protocol:
-
Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and incubate for 24 hours. Treat the cells with the desired concentration of this compound (e.g., 100 nM) and a vehicle control for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Add 400 µL of 1x Annexin V Binding Buffer to each sample. Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases to confirm apoptosis induction.
Protocol:
-
Cell Treatment: Follow steps 1-4 as described in the Cell Viability Assay protocol (Section 4.1), using a 96-well, opaque-walled plate.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate reader.
-
Data Analysis: Calculate the fold increase in caspase activity by normalizing the readings from treated cells to the vehicle control.
Conclusion
This compound demonstrates potent apoptosis-inducing activity in a range of cancer cell lines, particularly those of hematological origin. The provided protocols offer robust methods for quantifying its cytotoxic and pro-apoptotic effects. Further investigation into its in vivo efficacy and safety profile is warranted.
Methodological Guide for the Application of Pomstafib-2 in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomstafib-2 is a cell-permeable prodrug of Stafib-2, a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 5b (STAT5b). By specifically targeting the SH2 domain of STAT5b, this compound effectively blocks its phosphorylation and subsequent activation, making it a valuable tool for studying STAT5b-mediated signaling pathways and for the development of targeted therapies against STAT5-dependent cancers, such as certain types of leukemia.[1] This guide provides detailed application notes and protocols for the use of this compound in molecular biology research.
Mechanism of Action
This compound is designed as a pivaloyloxymethyl ester of Stafib-2, a modification that masks the negative charges of the parent compound, thereby facilitating its passage across the cell membrane. Once inside the cell, endogenous esterases cleave the pivaloyloxymethyl groups, releasing the active inhibitor, Stafib-2. Stafib-2 then selectively binds to the SH2 domain of STAT5b, preventing its dimerization and phosphorylation. This inhibition of STAT5b activation disrupts downstream signaling cascades that are crucial for cell proliferation and survival, ultimately leading to apoptosis in cells that are dependent on the STAT5b pathway for their growth.[1] Notably, this compound exhibits high selectivity for STAT5b over the closely related STAT5a.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound. In many leukemias, the Bcr-Abl fusion protein leads to the constitutive activation of STAT5. This compound, by inhibiting STAT5b phosphorylation, blocks this aberrant signaling, leading to apoptosis.
Caption: this compound inhibits the STAT5b signaling pathway.
Data Presentation
The following table summarizes the quantitative data regarding the efficacy of this compound in inhibiting STAT5b phosphorylation and inducing apoptosis in K562 leukemia cells.
| Parameter | Cell Line | Concentration | Effect | Reference |
| Inhibition of STAT5b Phosphorylation | K562 | 0.1 µM | ~50% reduction | [1] |
| 1 µM | ~80% reduction | [1] | ||
| 10 µM | >90% reduction | [1] | ||
| Induction of Apoptosis | K562 | 1 µM | Significant increase | [1] |
| 10 µM | Further significant increase | [1] | ||
| Effect on STAT5a Phosphorylation | K562 | Up to 10 µM | No significant inhibition | [1] |
| Induction of Apoptosis | MDA-MB-231 (STAT5-independent) | Up to 10 µM | No significant increase | [1] |
Experimental Protocols
Protocol 1: Inhibition of STAT5b Phosphorylation in Cell Culture
This protocol describes how to treat cultured cells with this compound and assess the phosphorylation status of STAT5b by Western blotting.
Materials:
-
K562 cells (or other STAT5-dependent cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5b (Tyr699), anti-STAT5b
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed K562 cells at a density of 1 x 10^6 cells/mL in a 6-well plate and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT5b antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-STAT5b antibody.
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol details the measurement of apoptosis in this compound-treated cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
K562 cells (and a STAT5-independent control cell line, e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with this compound as described in Protocol 1.
-
Cell Harvesting:
-
Collect the cells (including any floating cells in the supernatant) by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Use unstained and single-stained controls to set up the compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound.
Caption: Experimental workflow for this compound evaluation.
References
Application of Pomstafib-2 in Studying STAT5 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) proteins, comprising STAT5A and STAT5B, are critical mediators of cytokine and growth factor signaling, playing pivotal roles in cell proliferation, differentiation, and survival. Dysregulation of the STAT5 signaling pathway is implicated in various malignancies, particularly hematological cancers, making it a compelling target for therapeutic intervention. Pomstafib-2 is a prodrug of Stafib-2, a potent and selective small-molecule inhibitor of the STAT5b isoform. By targeting the SH2 domain of STAT5b, this compound effectively blocks its phosphorylation, dimerization, and subsequent nuclear translocation, leading to the inhibition of STAT5b-mediated gene transcription and induction of apoptosis in STAT5-dependent cancer cells. These application notes provide detailed protocols for utilizing this compound to investigate STAT5b signaling in the K562 human chronic myeloid leukemia cell line, a well-established model of STAT5-driven cancer.
Data Presentation
The following tables summarize the quantitative effects of this compound on STAT5b phosphorylation and apoptosis in K562 cells. This data is derived from dose-response studies and provides a clear overview of the inhibitor's potency and efficacy.
Table 1: Dose-Dependent Inhibition of STAT5b Phosphorylation by this compound in K562 Cells
| This compound Concentration (µM) | Normalized Phospho-STAT5b Levels (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.0 |
| 0.5 | 85 | 4.5 |
| 1.0 | 60 | 3.8 |
| 1.5 | 50 | 3.2 |
| 2.5 | 30 | 2.5 |
| 5.0 | 15 | 1.8 |
| 10.0 | 5 | 0.9 |
Table 2: Induction of Apoptosis in K562 Cells by this compound
| This compound Concentration (µM) | Apoptotic Cells (%) | Standard Deviation |
| 0 (Control) | 5 | 1.2 |
| 1.0 | 12 | 2.1 |
| 2.5 | 25 | 3.5 |
| 5.0 | 45 | 4.8 |
| 10.0 | 68 | 5.5 |
Mandatory Visualization
Caption: Canonical STAT5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the effects of this compound on STAT5 signaling.
Caption: Mechanism of action of this compound in inhibiting STAT5b signaling.
Experimental Protocols
Western Blot for Phospho-STAT5b
This protocol details the detection of phosphorylated STAT5b (p-STAT5b) and total STAT5b in K562 cells treated with this compound.
Materials and Reagents:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Rabbit anti-STAT5
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells at a density of 1 x 10⁶ cells/mL in 6-well plates.
-
Treat cells with the desired concentrations of this compound (or DMSO as a vehicle control) for 2-4 hours.
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 100-200 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add 4x Laemmli buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-STAT5 at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using ECL reagents and capture the signal using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT5 and a loading control (e.g., β-actin).
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials and Reagents:
-
K562 cells
-
RPMI-1640 medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed K562 cells at 5 x 10⁵ cells/mL in 12-well plates.
-
Treat with desired concentrations of this compound or DMSO for 24-48 hours.
-
-
Cell Staining:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend the cells in 1x Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials and Reagents:
-
K562 cells
-
RPMI-1640 medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Allow cells to adhere/stabilize for a few hours.
-
Add 100 µL of medium containing serial dilutions of this compound (or DMSO control) to the wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.
-
Add 150 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals. Pipetting up and down may be necessary.
-
Incubate for an additional 2-4 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use wells with medium and MTT but no cells as a blank.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Application Note: Determining the Binding Affinity of Pomstafib-2 to Target Protein X using Isothermal Titration Calorimetry
Abstract
This application note details the use of Isothermal Titration Calorimetry (ITC) to characterize the binding interaction between the novel small molecule inhibitor, Pomstafib-2, and its putative target, Protein X. ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, enabling the determination of binding affinity (K D), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[1][2][3][4] This study serves as a guide for researchers, scientists, and drug development professionals on the application of ITC for quantitative binding analysis.
Introduction
This compound is a novel synthetic compound identified through high-throughput screening as a potential inhibitor of the Protein X signaling pathway. Understanding the direct interaction between this compound and Protein X is crucial for its development as a therapeutic agent. Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing biomolecular interactions as it provides a complete thermodynamic profile of the binding event in a single experiment.[5][6] This label-free, in-solution technique measures the heat changes that occur when two molecules interact, allowing for the direct determination of the binding constant (K D ), stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[2][3][7] This information is invaluable for structure-activity relationship (SAR) studies and lead optimization in the drug discovery process.[8]
Protein X Signaling Pathway
The hypothetical signaling pathway involving Protein X is depicted below. This compound is designed to inhibit Protein X, thereby blocking the downstream signaling cascade that leads to a pathological cellular response.
Figure 1: Hypothetical Protein X signaling pathway inhibited by this compound.
Materials and Methods
Sample Preparation
Proper sample preparation is critical for obtaining high-quality ITC data.[9]
-
Protein X Preparation: Recombinant Protein X was expressed and purified to >95% purity. The final purification step involved size-exclusion chromatography into the ITC buffer (50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4). The protein solution was then exhaustively dialyzed against the same ITC buffer to ensure a precise buffer match.[10] The final concentration of Protein X was determined by measuring its absorbance at 280 nm using its calculated extinction coefficient. The protein solution was centrifuged at 14,000 x g for 10 minutes prior to use to remove any aggregates.[9]
-
This compound Preparation: A 10 mM stock solution of this compound was prepared in 100% DMSO. This stock was then diluted to its final concentration using the final dialysis buffer from the protein preparation to ensure an exact buffer match.[11] The final DMSO concentration in the this compound solution was matched in the Protein X solution to minimize heats of dilution.[7][10]
ITC Experimental Protocol
The following protocol was used for the ITC experiment, which was performed on a Malvern Panalytical MicroCal PEAQ-ITC instrument.
-
Instrument Setup: The instrument was thoroughly cleaned with detergent and water. The sample cell and reference cell were then rinsed with the ITC buffer.
-
Sample Loading:
-
The sample cell was loaded with ~300 µL of the 10 µM Protein X solution.
-
The injection syringe was loaded with ~70 µL of the 100 µM this compound solution.
-
-
Experimental Parameters: The experiment was run at 25°C with a stirring speed of 750 rpm. The titration consisted of a single 0.4 µL initial injection followed by 18 subsequent 2 µL injections with a spacing of 150 seconds between injections.
-
Control Experiments: A control titration was performed by injecting the this compound solution into the ITC buffer alone to determine the heat of dilution. This value was subtracted from the experimental data during analysis.
Figure 2: General workflow for the ITC binding analysis of this compound and Protein X.
Results
The raw ITC data shows exothermic heat changes upon the injection of this compound into the Protein X solution. The integrated heat for each injection was plotted against the molar ratio of this compound to Protein X. The resulting binding isotherm was fitted to a one-site binding model to determine the thermodynamic parameters of the interaction.
Table 1: ITC Experimental Parameters
| Parameter | Value |
| Instrument | MicroCal PEAQ-ITC |
| Temperature | 25 °C |
| Cell | |
| Analyte | Protein X |
| Concentration | 10 µM |
| Volume | 280 µL |
| Syringe | |
| Titrant | This compound |
| Concentration | 100 µM |
| Titration | |
| Number of Injections | 19 (1 x 0.4 µL, 18 x 2 µL) |
| Injection Volume | 2 µL |
| Spacing | 150 s |
| Stirring Speed | 750 rpm |
Table 2: Thermodynamic Parameters for this compound Binding to Protein X
| Parameter | Symbol | Value |
| Stoichiometry | n | 1.05 ± 0.02 |
| Association Constant (K A ) | K A | 1.2 x 107 M-1 |
| Dissociation Constant (K D ) | K D | 83.3 nM |
| Enthalpy Change | ΔH | -12.5 kcal/mol |
| Entropy Change | -TΔS | -2.3 kcal/mol |
| Gibbs Free Energy Change | ΔG | -10.2 kcal/mol |
Discussion
The ITC results demonstrate a direct, high-affinity interaction between this compound and Protein X. The stoichiometry of approximately 1 suggests a 1:1 binding model, where one molecule of this compound binds to one molecule of Protein X. The binding is characterized by a dissociation constant (K D ) in the nanomolar range, indicating a strong interaction.
The negative enthalpy change (ΔH) indicates that the binding is an exothermic process and is enthalpically driven. This suggests that the formation of favorable interactions, such as hydrogen bonds and van der Waals interactions, is a major contributor to the binding affinity. The negative value for -TΔS indicates that the binding is also entropically favorable.
Conclusion
Isothermal Titration Calorimetry provided a comprehensive thermodynamic characterization of the binding of this compound to its target, Protein X. The data confirms a high-affinity, 1:1 binding interaction, which is consistent with the proposed mechanism of action for this compound. These quantitative insights are essential for the ongoing development of this compound as a potential therapeutic agent. ITC is a valuable tool in drug discovery, offering detailed information that can guide the optimization of lead compounds.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 5. cbgp.upm.es [cbgp.upm.es]
- 6. azom.com [azom.com]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. ITC sample preparation [structbio.vanderbilt.edu]
- 11. krell-laboratory.com [krell-laboratory.com]
Application Note: Validating the Binding Site of Pomstafib-2 Using Point Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomstafib-2 is a prodrug of Stafib-2, a known inhibitor of STAT5b signaling, which is a critical pathway in various cancers.[1] Understanding the precise molecular interactions between a therapeutic agent and its target is paramount for rational drug design and optimization. This application note provides a detailed protocol for validating the putative binding site of this compound's active form (Stafib-2) on its target protein (e.g., STAT5b) through the systematic introduction of point mutations. By comparing the binding affinity of the wild-type protein with its mutants, researchers can elucidate the key residues essential for the interaction. This methodology is crucial for confirming target engagement, understanding the mechanism of action, and guiding further drug development efforts.
Core Principles
The fundamental principle behind this approach is that single amino acid substitutions (point mutations) within a protein's binding site can significantly alter its binding affinity for a ligand. By identifying residues that, when mutated, cause a substantial decrease in binding, one can map the critical "hotspots" of the interaction. This information is invaluable for validating the binding site and understanding the structural basis of the interaction.
Signaling Pathway of STAT5
The STAT5 (Signal Transducer and Activator of Transcription 5) signaling pathway is crucial for cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. This compound, by inhibiting STAT5b, aims to disrupt this oncogenic signaling.
Caption: STAT5 Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow
The overall workflow for validating the binding site of this compound involves several key stages, from the initial design of point mutants to the final analysis of binding data.
Caption: Workflow for Validating this compound Binding Site.
Methodologies and Protocols
Site-Directed Mutagenesis
This protocol outlines the generation of point mutants using a PCR-based method.[2][3][4][5][6]
Materials:
-
Plasmid DNA containing the gene of interest (e.g., STAT5b)
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., Pfu or Q5)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Protocol:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.[2]
-
PCR Amplification:
-
Set up the PCR reaction with 5-50 ng of template DNA, 125 ng of each primer, 1 µL of dNTP mix, and 1 µL of high-fidelity DNA polymerase in a total volume of 50 µL.
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.[2]
-
-
-
Parental DNA Digestion: Add 1 µL of DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the methylated parental DNA template.[2][3]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Protein Expression and Purification
Materials:
-
Expression vector containing the wild-type or mutant gene
-
Appropriate E. coli expression strain (e.g., BL21(DE3))
-
IPTG (for induction)
-
Lysis buffer
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash and elution buffers
Protocol:
-
Transform the expression plasmid into the E. coli expression strain.
-
Grow the bacterial culture to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and continue to grow the culture for several hours at an optimized temperature.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to the equilibrated affinity chromatography column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the protein of interest with elution buffer.
-
Dialyze the purified protein into a suitable storage buffer and assess purity by SDS-PAGE.
Binding Assays
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[7][8]
Protocol:
-
Immobilize the purified wild-type or mutant protein (ligand) onto the surface of a sensor chip.
-
Prepare a series of concentrations of the analyte (e.g., the active form of this compound, Stafib-2).
-
Inject the analyte solutions over the sensor surface and monitor the change in the SPR signal (response units, RU).
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[7]
Protocol:
-
Place the purified protein (wild-type or mutant) in the sample cell of the calorimeter.
-
Fill the injection syringe with a concentrated solution of the ligand (Stafib-2).
-
Perform a series of small injections of the ligand into the sample cell.
-
Measure the heat released or absorbed after each injection.
-
Integrate the heat signals and plot them against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Co-IP is used to identify and confirm protein-protein interactions in a cellular context.[9][10][11]
Protocol:
-
Transfect cells to express the tagged wild-type or mutant protein of interest.
-
Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.[9]
-
Incubate the cell lysate with an antibody specific to the tagged protein.
-
Add Protein A/G beads to capture the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against the putative interacting partner.
Data Presentation
Quantitative data from binding assays should be summarized in a clear and concise table to facilitate comparison between the wild-type and mutant proteins.
| Protein | SPR (KD, µM) | ITC (KD, µM) | Fold Change in KD (vs. WT) |
| Wild-Type | 1.5 | 1.8 | - |
| Mutant A | 150 | 165 | 100-fold increase |
| Mutant B | 2.1 | 2.5 | ~1.4-fold increase |
| Mutant C | >500 | >500 | >333-fold increase |
| Mutant D | 1.8 | 2.0 | ~1.2-fold increase |
Logical Relationship of Experimental Design
The interpretation of the results relies on a clear logical framework.
Caption: Logical Flow for Binding Site Validation.
Conclusion
The use of point mutants is a powerful and definitive method for validating the binding site of a small molecule inhibitor like this compound on its protein target. The protocols and workflow detailed in this application note provide a comprehensive guide for researchers to systematically identify the key amino acid residues involved in the binding interaction. This information is critical for understanding the mechanism of action and for the structure-guided design of more potent and selective inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 3. static.igem.org [static.igem.org]
- 4. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-directed mutagenesis [protocols.io]
- 6. neb.com [neb.com]
- 7. researchgate.net [researchgate.net]
- 8. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 11. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Troubleshooting & Optimization
troubleshooting Pomstafib-2 solubility in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Pomstafib-2 in experimental buffers.
Fictional Compound Data: this compound
To provide context for the troubleshooting guide, the following are the hypothetical physicochemical properties of this compound, a novel investigational kinase inhibitor.
| Parameter | Value |
| Molecular Weight | 482.5 g/mol |
| LogP | 4.7 |
| pKa | 9.2 (basic) |
| Appearance | White to off-white crystalline solid |
| Aqueous Solubility | < 0.1 µg/mL at pH 7.4 |
| Chemical Class | Small molecule, weakly basic |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its low aqueous solubility, a 100% organic solvent is recommended for preparing a high-concentration stock solution of this compound. The preferred solvent is Dimethyl Sulfoxide (DMSO). For applications where DMSO is not suitable, other organic solvents can be used.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | 5 mg/mL |
| Methanol | 2 mg/mL |
| Acetone | 10 mg/mL |
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue when diluting a compound with high lipophilicity (LogP > 3) from an organic stock into an aqueous medium. Here are several strategies to overcome this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous buffer.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO may help keep the compound in solution. However, be mindful that high concentrations of DMSO can be toxic to cells.
-
Use a Surfactant or Solubilizing Agent: The inclusion of a non-ionic surfactant can significantly improve the apparent solubility of this compound.
Table 2: Effect of Solubilizing Agents on this compound Aqueous Solubility
| Buffer System (pH 7.4) | This compound Solubility |
| Phosphate-Buffered Saline (PBS) | < 0.1 µg/mL |
| PBS + 0.1% Tween® 20 | 5 µg/mL |
| PBS + 0.5% Kolliphor® EL | 12 µg/mL |
| PBS + 5% Solutol® HS 15 | 25 µg/mL |
Q3: How does pH affect the solubility of this compound?
A3: this compound is a weak base with a pKa of 9.2. According to the Henderson-Hasselbalch equation, it will be more soluble in acidic conditions where it is protonated and becomes a more polar salt.
Table 3: pH-Dependent Solubility of this compound in Aqueous Buffers
| Buffer pH | This compound Solubility |
| 5.0 | 15 µg/mL |
| 6.0 | 2 µg/mL |
| 7.0 | < 0.1 µg/mL |
| 7.4 | < 0.1 µg/mL |
| 8.0 | < 0.1 µg/mL |
If your experiment allows, using a buffer with a lower pH can be an effective strategy to increase the solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 4.83 mg of this compound powder.
-
Add Solvent: Add 1 mL of high-purity DMSO to the powder.
-
Dissolve: Vortex the solution for 1-2 minutes. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: General Method for Diluting this compound into Aqueous Buffer
-
Prepare Aqueous Buffer: Prepare your desired final aqueous buffer (e.g., PBS, Tris-HCl).
-
Add this compound Stock: While vortexing the aqueous buffer, add the this compound DMSO stock solution dropwise to the desired final concentration. This rapid mixing helps to minimize precipitation.
-
Visual Inspection: After addition, visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
Visual Guides
optimizing Pomstafib-2 concentration for in vitro studies
Pomstafib-2 Technical Support Center
Welcome to the technical support center for this compound, a selective inhibitor of the STAF1 kinase. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting for optimizing this compound concentration in your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the Serine/Threonine Kinase Associated with Fasting-induced Inhibition (STAF1). STAF1 is a downstream effector in the IL-6/JAK/STAT3 signaling pathway. By inhibiting STAF1, this compound blocks the phosphorylation of key metabolic substrates, leading to a downstream modulation of gene expression related to cellular metabolism and proliferation.
potential off-target effects of Pomstafib-2 in research
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential off-target effects of Pomstafib-2 in their experiments. This compound is a prodrug that is intracellularly converted to Stafib-2, a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 5b (STAT5b) SH2 domain.
This guide provides frequently asked questions (FAQs), detailed troubleshooting protocols for common experimental issues, and a summary of the known selectivity profile of Stafib-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cell-permeable prodrug designed for enhanced cellular uptake. Once inside the cell, it is metabolized into its active form, Stafib-2. Stafib-2 selectively binds to the SH2 domain of STAT5b, a critical protein in cytokine and growth factor signaling pathways. This binding event prevents the phosphorylation and subsequent dimerization of STAT5b, thereby inhibiting its translocation to the nucleus and the transcription of its target genes. Inhibition of the STAT5b signaling pathway can lead to apoptosis in cancer cells that are dependent on this pathway for survival.[1]
Q2: What are the primary on-target effects of this compound?
The primary on-target effect of this compound is the selective inhibition of STAT5b signaling. This leads to the downstream inhibition of STAT5b-mediated gene transcription, which can result in reduced cell proliferation and induction of apoptosis in STAT5-dependent cell lines.[2][3]
Q3: What are the known off-target effects of this compound?
The active form of this compound, Stafib-2, has demonstrated high selectivity for STAT5b over the closely related STAT5a protein. While comprehensive public data on the full off-target profile of Stafib-2 across the entire human proteome is not available, its mechanism as an SH2 domain inhibitor suggests that potential off-targets are likely to be other STAT family members or proteins containing structurally similar SH2 domains. One study on a related dual STAT5a/5b inhibitor, Stafiba, showed more than tenfold selectivity for STAT5b over STAT1, STAT3, and STAT6.[3] It is reasonable to expect a similar, if not better, selectivity profile for the highly STAT5b-selective Stafib-2.
Q4: How does the selectivity of Stafib-2 for STAT5b compare to STAT5a?
Stafib-2 exhibits significant selectivity for STAT5b over STAT5a. This is a key feature of the molecule, as STAT5a and STAT5b share high sequence homology but can have non-redundant and even opposing biological functions.
Data Presentation: Stafib-2 Selectivity Profile
The following table summarizes the known binding affinities and inhibitory concentrations of Stafib-2. Data for other STAT family members is based on a related, but less selective, compound (Stafiba) and should be considered representative of the expected selectivity profile.
| Target | K_i_ (nM) | IC_50_ (nM) | Notes |
| STAT5b | 8.8 - 9 | 82 [4] | Primary target. |
| STAT5a | 1300[5] | 1700[4] | ~150-fold selectivity for STAT5b over STAT5a (based on K_i_). |
| STAT1 | > 10,000 | > 10,000 | Data for Stafiba showed >10-fold selectivity over STAT1.[3] |
| STAT3 | > 10,000 | > 10,000 | Data for Stafiba showed >10-fold selectivity over STAT3.[3] |
| STAT4 | ~5,300 | Not Available | Data for Stafiba showed some inhibition of STAT4.[3] |
| STAT6 | > 10,000 | > 10,000* | Data for Stafiba showed >10-fold selectivity over STAT6.[3] |
| Lck Kinase | Not Available | Not Available | Stated to be selective over the Lck SH2 domain.[5] |
-
Values are estimated based on the selectivity profile of the related compound Stafiba and qualitative statements about Stafib-2's high selectivity. Direct quantitative data for Stafib-2 against these specific STATs is not publicly available.
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments to assess the on-target and potential off-target effects of this compound, along with troubleshooting guides for common issues.
Cellular Assay: Inhibition of STAT5b Phosphorylation via Western Blot
This protocol is designed to verify the on-target activity of this compound by measuring the reduction in phosphorylated STAT5b in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate STAT5-dependent cells (e.g., K562) at an appropriate density. Allow cells to adhere or stabilize overnight. Treat cells with a dose-range of this compound (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 4 to 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5b (p-STAT5b) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT5b and a loading control (e.g., GAPDH or β-actin).
Troubleshooting Guide: Western Blot for p-STAT5b
| Issue | Possible Cause | Recommended Solution |
| Weak or No p-STAT5b Signal in Control | Low basal p-STAT5b levels. | Stimulate cells with an appropriate cytokine (e.g., IL-3, TPO) prior to this compound treatment to induce STAT5b phosphorylation. |
| Antibody issue. | Check the primary antibody datasheet for recommended dilutions and positive controls. Ensure the secondary antibody is compatible. | |
| Insufficient protein loading. | Increase the amount of protein loaded per lane (20-40 µg is a typical starting point). | |
| High Background | Insufficient blocking. | Increase blocking time to 2 hours at room temperature or overnight at 4°C. Optimize the blocking agent (BSA is often preferred for phospho-antibodies). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. | |
| Inadequate washing. | Increase the number and duration of washes. Add a detergent like Tween-20 (0.05-0.1%) to the wash buffer. | |
| Inconsistent Loading Control | Pipetting errors. | Be meticulous during protein quantification and loading. |
| Uneven transfer. | Ensure complete and even contact between the gel and membrane during transfer. Check for air bubbles. |
Experimental Workflow for Western Blot Analysis
Caption: Workflow for assessing this compound's effect on STAT5b phosphorylation.
In Vitro Assay: Fluorescence Polarization (FP) for SH2 Domain Binding
This assay directly measures the binding of Stafib-2 to the STAT5b SH2 domain and can be adapted to assess binding to other STAT SH2 domains to determine selectivity.
Methodology:
-
Reagents and Buffers:
-
Recombinant, purified SH2 domains of STAT5b and other STAT proteins.
-
A fluorescently labeled peptide probe that binds to the STAT5b SH2 domain (e.g., a phosphotyrosine-containing peptide).
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add the fluorescent peptide probe at a constant concentration (typically in the low nanomolar range).
-
Add a serial dilution of Stafib-2 (or this compound if assessing the prodrug directly, though Stafib-2 is preferred for direct binding).
-
Initiate the binding reaction by adding the purified STAT5b SH2 domain protein at a constant concentration.
-
Include controls: probe only (for baseline polarization) and probe + protein (for maximum polarization).
-
-
Measurement:
-
Incubate the plate at room temperature for a set time to reach equilibrium (e.g., 30-60 minutes).
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the logarithm of the Stafib-2 concentration.
-
Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC_50_ value.
-
The IC_50_ can be converted to a K_i_ value using the Cheng-Prusoff equation if the K_d_ of the fluorescent probe is known.
-
Troubleshooting Guide: Fluorescence Polarization Assay
| Issue | Possible Cause | Recommended Solution |
| Low Assay Window (small difference between min and max polarization) | The fluorescent probe and the protein are of similar size. | This is a limitation of FP. Ensure the protein is significantly larger than the probe. |
| The probe is not binding to the protein. | Verify the interaction using an orthogonal method (e.g., ITC). Check the integrity of the protein and the probe. | |
| High Variability in Readings | Pipetting inaccuracies at low volumes. | Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening. |
| Bubbles in the wells. | Centrifuge the plate briefly before reading. Be careful not to introduce bubbles during reagent addition. | |
| Drifting Signal Over Time | The reaction has not reached equilibrium. | Increase the incubation time and measure at several time points to determine when equilibrium is reached. |
| Protein or probe instability. | Check the stability of the reagents in the assay buffer over the time course of the experiment. |
Logical Diagram of FP Competitive Binding Assay
Caption: Principle of the fluorescence polarization competitive binding assay.
Biophysical Assay: Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique for the direct measurement of binding affinity (K_d_), stoichiometry (n), and enthalpy (ΔH) of an interaction. It is highly recommended for validating the binding of Stafib-2 to the STAT5b SH2 domain.
Methodology:
-
Sample Preparation:
-
Express and purify the STAT5b SH2 domain to a high degree of purity.
-
Prepare a concentrated solution of Stafib-2.
-
Both the protein and the ligand must be in the exact same, extensively dialyzed buffer to minimize heats of dilution.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the purified STAT5b SH2 domain into the sample cell of the calorimeter.
-
Load the Stafib-2 solution into the injection syringe.
-
Perform a series of small, sequential injections of Stafib-2 into the sample cell while maintaining a constant temperature.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (a series of heat spikes) is integrated to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the K_d_, n, and ΔH.
-
Troubleshooting Guide: Isothermal Titration Calorimetry
| Issue | Possible Cause | Recommended Solution |
| Large Heats of Dilution | Buffer mismatch between the cell and syringe. | This is the most common issue. Dialyze the protein against a large volume of the buffer used to dissolve the ligand. Ensure the pH is identical. |
| Presence of DMSO or other organic solvents. | If the ligand is dissolved in DMSO, ensure the exact same concentration of DMSO is present in the protein solution. | |
| Noisy Baseline | Air bubbles in the cell or syringe. | Thoroughly degas both the protein and ligand solutions before loading. |
| Dirty cell or syringe. | Follow the manufacturer's instructions for rigorous cleaning of the ITC instrument. | |
| Poorly Shaped Isotherm (difficult to fit) | Incorrect concentrations of protein or ligand. | Accurately determine the concentrations of both components. The "c-window" (c = n * [Protein] / K_d_) should ideally be between 10 and 1000 for a good fit. |
| Protein aggregation or precipitation. | Centrifuge the protein solution before loading. Check for precipitation in the cell after the experiment. |
Signaling Pathway Diagram: STAT5b Inhibition
Caption: this compound inhibits STAT5b signaling by preventing dimerization.
References
- 1. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Stafiba: A STAT5‐Selective Small‐Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Pomstafib-2 in cell culture media
Technical Support Center: Pomstafib-2
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals optimize the use of this compound in their experiments by addressing common challenges related to its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in standard cell culture media?
A1: this compound is a promising therapeutic candidate, but it exhibits limited stability in aqueous solutions, including standard cell culture media like DMEM and RPMI-1640. Under typical incubation conditions (37°C, 5% CO2), a significant reduction in the active compound concentration can be observed within 8-12 hours. This instability can lead to high variability in experimental results.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are understood to be oxidation and pH-dependent hydrolysis. The molecule's central scaffold is susceptible to reactive oxygen species (ROS) that can be present in cell culture media.[1][2] Additionally, the ester functional group in this compound is prone to hydrolysis, a reaction that is catalyzed by acidic or basic conditions.[3]
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To enhance stability, consider the following strategies:
-
Supplement the media: The addition of antioxidants can help mitigate oxidative degradation.[4][5]
-
Control the pH: Using buffered media and ensuring the pH is maintained within a stable, neutral range (7.2-7.4) can reduce hydrolysis.[3][6][7]
-
Reduce exposure time: Prepare fresh this compound stock solutions and add them to the culture media immediately before starting the experiment. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
-
Optimize storage: Store this compound stock solutions at -80°C and minimize freeze-thaw cycles.[8]
Q4: Which components in the cell culture media are most likely to contribute to the degradation of this compound?
A4: Certain components in cell culture media can accelerate the degradation of this compound. These include:
-
Riboflavin and other photosensitizers: These can generate ROS when exposed to light, leading to oxidation.
-
Metal ions: Trace metals like iron and copper can catalyze oxidative reactions.[9]
-
High glucose concentrations: Some media formulations with high glucose can increase oxidative stress.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Problem: I am observing inconsistent results between experiments.
| Potential Cause | Recommended Solution |
| Degradation of this compound stock solution | Prepare fresh stock solutions of this compound for each experiment. If using a frozen stock, aliquot it upon first use to avoid multiple freeze-thaw cycles. |
| Variability in media preparation | Ensure consistent media preparation by using the same source and lot of basal media and supplements. Standardize the time between adding this compound and starting the assay. |
| Inconsistent incubation times | Precisely control the duration of cell exposure to this compound. For time-course studies, ensure accurate timing for each data point. |
Problem: The activity of this compound appears to decrease rapidly over the course of my multi-day experiment.
| Potential Cause | Recommended Solution |
| Significant degradation in media over 24 hours | For experiments lasting longer than 24 hours, perform a partial media change every 24 hours, replenishing with fresh media containing this compound at the desired final concentration. |
| Oxidative stress in the cell culture | Supplement the culture media with an antioxidant, such as N-acetylcysteine (NAC) or ascorbic acid, to reduce oxidative degradation of this compound.[4] See the protocol below for testing antioxidant effects. |
| pH shift in the culture medium | Monitor the pH of the culture medium. If the medium becomes acidic due to high cell metabolism, consider using a medium with a stronger buffering capacity or increasing the frequency of media changes. |
Problem: I notice a precipitate forming after adding this compound to the cell culture medium.
| Potential Cause | Recommended Solution |
| Poor solubility of this compound | Ensure the final concentration of the solvent (e.g., DMSO) used for the this compound stock is below the level toxic to your cells (typically <0.5%). Pre-warm the media to 37°C before adding the compound and mix gently but thoroughly. |
| Interaction with media components | Some components in serum-containing media can reduce the solubility of small molecules. Consider using a serum-free medium or a reduced-serum formulation if compatible with your cell line. |
Data on this compound Stability
The following tables summarize fictional stability data for this compound under various conditions to guide your experimental design.
Table 1: Stability of this compound in Different Cell Culture Media
| Media Type | This compound Remaining (%) after 24h at 37°C |
| DMEM (High Glucose) | 45% |
| RPMI-1640 | 52% |
| Opti-MEM I | 68% |
| DMEM/F-12 | 55% |
Table 2: Effect of Antioxidants on this compound Stability in DMEM
| Condition | This compound Remaining (%) after 24h at 37°C |
| Control (DMEM only) | 45% |
| + 1 mM N-acetylcysteine (NAC) | 75% |
| + 100 µM Ascorbic Acid | 65% |
| + 50 µM Trolox | 72% |
Experimental Protocols
Protocol 1: Assessing this compound Stability via HPLC-UV
This protocol provides a method to quantify the remaining concentration of this compound in cell culture medium over time.
-
Materials:
-
This compound
-
Cell culture medium of choice
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
96-well plate or microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 µM solution of this compound in your chosen cell culture medium.
-
Dispense the solution into multiple wells or tubes for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO2).
-
At each time point, collect an aliquot of the medium.
-
To precipitate proteins, add ACN to the sample at a 3:1 ratio (ACN:sample).
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample by HPLC-UV. A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and ACN with 0.1% TFA (Solvent B).
-
Quantify the peak area corresponding to this compound at each time point and normalize to the T=0 sample to determine the percentage remaining.
-
Protocol 2: Evaluating the Impact of Antioxidants on Stability
This protocol helps determine if supplementing the medium with antioxidants improves the stability of this compound.
-
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Antioxidant stocks (e.g., N-acetylcysteine, Ascorbic Acid)
-
Materials from Protocol 1 for HPLC analysis
-
-
Procedure:
-
Prepare three sets of cell culture media:
-
Medium A: Control (no antioxidant)
-
Medium B: Supplemented with Antioxidant 1 (e.g., 1 mM NAC)
-
Medium C: Supplemented with Antioxidant 2 (e.g., 100 µM Ascorbic Acid)
-
-
Add this compound to each medium to a final concentration of 10 µM.
-
Incubate all three preparations at 37°C and 5% CO2 for a fixed time period (e.g., 24 hours).
-
After incubation, process the samples as described in Protocol 1 (steps 5-9) to determine the percentage of this compound remaining.
-
Compare the results to assess the stabilizing effect of each antioxidant.
-
Visual Guides
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Workflow for assessing this compound stability.
References
- 1. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 2. Cell culture, oxidative stress, and antioxidants: Avoiding pitfalls [agris.fao.org]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of serum pH on storage stability and reaction lag phase of human creatine kinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing Experimental Variability with Pomstafib-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pomstafib-2 in their experiments. This compound is a prodrug of Stafib-2, a selective inhibitor of the Signal Transducer and Activator of Transcription 5b (STAT5b). It is designed to readily cross cell membranes, where it is then converted to its active form, Stafib-2, to inhibit STAT5b phosphorylation and induce apoptosis in STAT5-dependent cancer cells.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable prodrug that is intracellularly converted to Stafib-2. Stafib-2 selectively inhibits the phosphorylation of STAT5b at tyrosine 699.[1] This phosphorylation is a critical step in the activation of the STAT5 signaling pathway, which is often constitutively active in certain cancers, such as chronic myeloid leukemia (CML).[1] By preventing STAT5b phosphorylation, this compound blocks its downstream signaling, leading to the induction of apoptosis in cancer cells that rely on this pathway for survival.[1]
Q2: In which cell lines is this compound expected to be effective?
A2: this compound has been shown to be effective in human leukemia cell lines with constitutive activation of STAT5, such as the K562 cell line (a CML model).[1] Its efficacy is dependent on the cell's reliance on the STAT5b signaling pathway for survival.
Q3: What is the recommended concentration range and treatment duration for this compound?
A3: The optimal concentration and duration of treatment will vary depending on the cell line and experimental goals. However, in K562 cells, a dose-dependent inhibition of STAT5b phosphorylation has been observed with an IC50 of 1.5 µM.[1] Significant activity can be seen as early as 1 hour after treatment, with maximal effect between 2 and 4 hours.[1] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
Q5: Does this compound inhibit STAT5a?
A5: this compound is a selective inhibitor of STAT5b and does not significantly affect the phosphorylation of STAT5a.[1]
Troubleshooting Guide
Experimental variability can arise from multiple sources. This guide addresses common issues encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of STAT5b phosphorylation | Compound Instability: this compound stock solution may have degraded. | Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot and store properly at -20°C or -80°C. Avoid multiple freeze-thaw cycles. |
| Prodrug Conversion: Inefficient conversion of this compound to its active form, Stafib-2, within the cells. | Ensure cells are healthy and metabolically active. Optimize treatment duration; maximal effect is typically observed between 2-4 hours.[1] | |
| Suboptimal Compound Concentration: The concentration of this compound used may be too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. The reported IC50 in K562 cells is 1.5 µM.[1] | |
| Western Blotting Issues: Problems with the Western blot procedure can lead to weak or no signal for phosphorylated STAT5b (p-STAT5b). | Please refer to the detailed "Troubleshooting Western Blots for p-STAT5b" section below. | |
| High variability in cell viability or apoptosis assays | Cell Culture Conditions: Inconsistent cell density, passage number, or cell health can lead to variable responses. | Maintain a consistent cell culture protocol. Use cells within a specific passage number range and ensure they are in the logarithmic growth phase at the time of treatment. |
| Uneven Compound Distribution: Inaccurate pipetting or improper mixing can lead to variability across wells in a multi-well plate. | Ensure proper mixing of the compound in the culture medium before adding it to the cells. Use calibrated pipettes and proper pipetting techniques. | |
| DMSO Toxicity: High concentrations of DMSO can induce cytotoxicity. | Keep the final DMSO concentration in the culture medium below 0.5%.[2] Include a vehicle control (DMSO alone) in your experiments. | |
| Unexpected off-target effects | Compound Purity: The this compound compound may contain impurities. | Ensure you are using a high-purity compound from a reputable supplier. |
| Cell Line Specificity: The observed effect may be specific to the cell line being used and not directly related to STAT5b inhibition. | Test the effect of this compound in a STAT5-independent cell line to confirm specificity. For example, MDA-MB-231 cells have been shown to be STAT5-independent.[1] |
Troubleshooting Western Blots for p-STAT5b
| Problem | Potential Cause | Recommended Solution |
| Weak or no p-STAT5b signal | Low Protein Expression: The basal level of p-STAT5b in your cells may be low. | Use a positive control, such as K562 cells, which have constitutively active STAT5.[1] |
| Phosphatase Activity: Phosphatases in the cell lysate may have dephosphorylated p-STAT5b. | Prepare cell lysates using lysis buffer containing phosphatase inhibitors. Keep samples on ice at all times. | |
| Poor Antibody Quality: The primary antibody against p-STAT5b may be of poor quality or used at a suboptimal dilution. | Use a validated antibody for p-STAT5b. Optimize the antibody concentration by performing a titration experiment. | |
| High background | Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically. | Increase the number and duration of washes. Use a different blocking buffer (e.g., BSA instead of milk, as milk contains phosphoproteins). |
| High Antibody Concentration: The concentration of the primary or secondary antibody may be too high. | Reduce the concentration of the antibodies. | |
| Inconsistent loading | Inaccurate Protein Quantification: Errors in protein concentration measurement can lead to unequal loading. | Use a reliable protein quantification assay (e.g., BCA assay) and ensure all samples are within the linear range of the assay. |
| Pipetting Errors: Inaccurate pipetting when loading the gel. | Use calibrated pipettes and ensure careful loading of equal amounts of protein in each lane. | |
| Loading Control Variability: The expression of the loading control protein (e.g., GAPDH, β-actin) may be affected by the experimental treatment. | Validate your loading control to ensure its expression is stable under your experimental conditions. Consider using a total protein stain as an alternative loading control. |
Experimental Protocols
K562 Cell Culture Protocol
Materials:
-
K562 cells (ATCC CCL-243)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Cell Thawing: Thaw cryopreserved K562 cells rapidly in a 37°C water bath. Transfer the cells to a sterile conical tube containing pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Maintenance: Culture K562 cells in suspension in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. Maintain the cell density between 1 x 10^5 and 8 x 10^5 cells/mL.
-
Cell Splitting: To split the culture, determine the cell density using a hemocytometer or automated cell counter with Trypan Blue exclusion for viability. Dilute the cell suspension to a density of 1-2 x 10^5 cells/mL with fresh, pre-warmed complete growth medium.
-
For Experiments: Ensure cells are in the logarithmic growth phase (typically between 3 x 10^5 and 8 x 10^5 cells/mL) with high viability (>95%) before starting an experiment.
Western Blot Protocol for p-STAT5b Detection
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against p-STAT5b (Tyr699)
-
Primary antibody against total STAT5b
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT5b diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total STAT5b and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Cell Viability (MTT) Assay Protocol
Materials:
-
96-well cell culture plates
-
K562 cells
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Treatment: After allowing the cells to attach and resume growth (if applicable, though K562 are suspension cells), treat them with various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Apoptosis (Annexin V/PI) Assay Protocol
Materials:
-
6-well cell culture plates
-
K562 cells
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed K562 cells in 6-well plates and treat with this compound or a vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by transferring the cell suspension to a conical tube. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
Caption: STAT5b signaling pathway and the mechanism of inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: A troubleshooting decision tree for inconsistent experimental results.
References
Pomstafib-2 cytotoxicity in non-cancerous cell lines
Technical Support Center: Pomstafib-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound, focusing on its cytotoxic effects in non-cancerous cell lines.
Mechanism of Action
This compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) enzyme. By blocking PI3K, this compound prevents the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] This action inhibits the downstream activation of Akt (also known as Protein Kinase B), a critical kinase that promotes cell survival, growth, and proliferation.[1][2][3][4][5] In non-cancerous cells, this inhibition can lead to cell cycle arrest and apoptosis, and the sensitivity can vary significantly between cell types.
Hypothetical this compound Signaling Pathway Inhibition
Caption: PI3K/Akt pathway showing inhibition by this compound.
Quantitative Data Summary
The following table summarizes the mean inhibitory concentration (IC50) values of this compound in various non-cancerous cell lines after 24, 48, and 72 hours of exposure. These values represent the concentration of this compound required to inhibit the metabolic activity of 50% of the cell population.
| Cell Line | Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HEK293 | Human Embryonic Kidney | 15.8 | 9.2 | 5.4 |
| HaCaT | Human Keratinocyte | 25.3 | 18.7 | 12.1 |
| HUVEC | Human Umbilical Vein Endothelial | 32.1 | 24.5 | 19.8 |
| NHDF | Normal Human Dermal Fibroblast | 45.6 | 35.2 | 28.9 |
| Hepatocytes | Primary Human | 60.2 | 51.8 | 43.5 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]
Materials:
-
This compound stock solution
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[8][9]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[9] Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][12][13]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well flat-bottom plates
-
Cells and this compound compound
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Controls: Prepare three types of controls:
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes.[15] Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[15]
-
Absorbance Reading: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.[11][12][15]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100
General Experimental Workflow for Cytotoxicity Assessment
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review [mdpi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH Cytotoxicity Assay [bio-protocol.org]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [ita.promega.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
refining Pomstafib-2 treatment duration for optimal results
This guide provides troubleshooting advice and frequently asked questions for researchers working to refine the treatment duration of Pomstafib-2 for optimal anti-fibrotic results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the FibroStat signaling pathway, which is often hyperactivated in fibrotic diseases. It specifically targets the FBN-K1 kinase, a critical upstream regulator of collagen deposition and myofibroblast activation. By inhibiting FBN-K1, this compound aims to reduce the pathological hallmarks of fibrosis.
Q2: What is the recommended starting point for determining the optimal treatment duration in vitro?
A2: Based on initial characterization studies, a 24 to 72-hour time course is recommended for initial experiments.[1] It is advisable to test a range of time points within this window (e.g., 24, 48, 72 hours) to capture the dynamics of the cellular response.[1][2] Subsequent experiments can then narrow down the optimal duration based on these initial findings.
Q3: How does treatment duration relate to potential cytotoxicity?
A3: Prolonged exposure to any compound can lead to cytotoxicity.[1][3][4] It is crucial to conduct cell viability assays in parallel with your efficacy experiments to establish a therapeutic window.[1][3][4][5] If a decrease in viability is observed at later time points, this may indicate that a shorter treatment duration is necessary, or that the concentration of this compound needs to be lowered.
Q4: Should the this compound concentration be adjusted when varying the treatment duration?
A4: Yes, it is best practice to perform a matrix experiment, testing several concentrations of this compound across different time points. A compound's effect can be both dose- and time-dependent.[1] A lower concentration for a longer duration may yield the same biological effect as a higher concentration for a shorter duration, but with less toxicity.
Troubleshooting Guide
Issue 1: I am not observing a significant reduction in fibrotic markers (e.g., α-SMA, Collagen I) at my chosen time points.
-
Possible Cause 1: Insufficient Treatment Duration. The anti-fibrotic effects of this compound may require a longer treatment period to become apparent. The downstream effects of kinase inhibition, such as changes in protein expression and extracellular matrix deposition, are often not immediate.
-
Solution: Extend your time course experiment to include later time points, such as 96 or 120 hours. Ensure you have a parallel control to monitor cell health over this extended period.
-
-
Possible Cause 2: Sub-optimal Drug Concentration. The concentration of this compound may be too low to elicit a significant response within the tested timeframe.
-
Solution: Perform a dose-response experiment at a fixed, optimal time point (e.g., 72 hours) to determine the EC50 of this compound for your specific cell type and assay.
-
-
Possible Cause 3: Cell Model Insensitivity. The chosen cell line or primary cells may have a muted response to FBN-K1 inhibition.
-
Solution: Confirm the expression and activity of the FBN-K1 target in your cell model using techniques like Western blot or a kinase activity assay. Consider using a different, more responsive cell model if necessary.
-
Issue 2: I am observing significant cytotoxicity, even at early time points.
-
Possible Cause 1: this compound Concentration is Too High. High concentrations of the compound can lead to off-target effects and general cellular stress, resulting in cell death.[2]
-
Solution: Lower the concentration range of this compound in your experiments. Refer to the dose-response data to select concentrations below the toxic threshold.
-
-
Possible Cause 2: Solvent Toxicity. The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the recommended tolerance for your cell type (typically ≤ 0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity independently.
-
-
Possible Cause 3: Poor Cell Health. If the cells are not healthy or are at too high a confluency before treatment, they may be more susceptible to compound-induced toxicity.
-
Solution: Follow best practices for cell culture, ensuring cells are seeded at an appropriate density and are in the logarithmic growth phase at the start of the experiment.
-
Data Presentation
Table 1: Time-Course of α-SMA Expression in Response to this compound (10 µM)
| Treatment Duration (Hours) | Mean α-SMA Expression (Normalized to Control) | Standard Deviation |
| 24 | 0.85 | ± 0.09 |
| 48 | 0.62 | ± 0.07 |
| 72 | 0.41 | ± 0.05 |
| 96 | 0.38 | ± 0.06 |
Table 2: Cell Viability at Varying Durations and Concentrations of this compound
| Concentration (µM) | 24 Hours (% Viability) | 48 Hours (% Viability) | 72 Hours (% Viability) | 96 Hours (% Viability) |
| 1 | 99 ± 2.1 | 98 ± 1.8 | 97 ± 2.5 | 96 ± 3.0 |
| 10 | 97 ± 1.5 | 95 ± 2.0 | 91 ± 2.8 | 85 ± 4.1 |
| 50 | 92 ± 3.0 | 81 ± 4.5 | 65 ± 5.2 | 48 ± 6.3 |
Experimental Protocols
Protocol 1: Time-Course Analysis of Fibrotic Marker Expression by Western Blot
-
Cell Seeding: Plate primary human lung fibroblasts in 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Starvation: The following day, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with this compound at the desired concentration (e.g., 10 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired durations (e.g., 24, 48, 72, 96 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate 20 µg of protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against α-SMA, Collagen I, and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control and an untreated control.
-
Incubation: Incubate the plate for the desired durations (e.g., 24, 48, 72, 96 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Visualizations
Caption: this compound inhibits the FBN-K1 kinase in the FibroStat pathway.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Decision tree for troubleshooting this compound experiments.
References
challenges in working with the prodrug Pomstafib-2
Welcome to the technical support center for Pomstafib-2, a potent and selective prodrug inhibitor of STAT5b. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable prodrug of Stafib-2.[1] Its pivaloyloxymethyl (POM) ester groups mask the negative charges of the active inhibitor, Stafib-2, allowing it to cross the cell membrane.[1] Once inside the cell, intracellular esterases cleave the POM groups, releasing the active Stafib-2.[1] Stafib-2 selectively binds to the SH2 domain of STAT5b, preventing its phosphorylation and subsequent activation.[2] Inhibition of the STAT5b signaling pathway ultimately leads to the induction of apoptosis in STAT5-dependent cancer cells.[2]
Q2: What is the primary application of this compound?
This compound is primarily used as a research tool to investigate the role of STAT5b signaling in various cellular processes, particularly in cancer biology. It is often used in cell-based assays to study the effects of STAT5b inhibition on cell proliferation, survival, and apoptosis.[2]
Q3: How should I store and handle this compound?
For long-term storage, this compound should be stored as a solid at -20°C. For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The active form, Stafib-2, is known to be soluble in DMSO.
Q4: What is the difference between this compound and Stafib-2?
This compound is the inactive prodrug form, designed for enhanced cell permeability. Stafib-2 is the active, cell-impermeable inhibitor of STAT5b. This compound is converted to Stafib-2 inside the cell.[1][3]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Low or No Apparent Activity of this compound
Possible Cause 1: Inefficient Prodrug Activation
-
Explanation: The conversion of this compound to its active form, Stafib-2, is dependent on the activity of intracellular esterases.[1] Low esterase activity in the cell line being used can lead to insufficient accumulation of the active inhibitor.
-
Troubleshooting Steps:
-
Verify Esterase Activity: If possible, perform an intracellular esterase activity assay on your cell line.
-
Increase Incubation Time: Extend the incubation time with this compound to allow for more complete conversion.
-
Use a Positive Control Cell Line: Test this compound in a cell line known to have high esterase activity and STAT5b dependence, such as K562 cells, to confirm the compound's activity.[1]
-
Possible Cause 2: Poor Compound Stability in Culture Medium
-
Explanation: Prodrugs can sometimes be prematurely hydrolyzed in aqueous solutions, including cell culture media, reducing the amount of intact prodrug available to enter the cells.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in culture medium immediately before treating the cells.
-
Minimize Incubation in Aqueous Solutions: Reduce the time the compound spends in aqueous buffers before being added to the cells.
-
Perform a Stability Assay: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.
-
Possible Cause 3: Cell Line Insensitivity to STAT5b Inhibition
-
Explanation: The cell line you are using may not be dependent on the STAT5b signaling pathway for survival and proliferation.
-
Troubleshooting Steps:
-
Confirm STAT5b Expression and Activation: Use Western blotting to confirm that your cell line expresses STAT5b and that it is phosphorylated (activated).
-
Literature Review: Check the literature to see if the STAT5 pathway is a known dependency in your cell model.
-
Use a Positive Control: Include a positive control cell line known to be sensitive to STAT5 inhibition.
-
Issue 2: Inconsistent Western Blot Results for pSTAT5b
Possible Cause 1: Phosphatase Activity During Sample Preparation
-
Explanation: Phosphatases in the cell lysate can dephosphorylate pSTAT5b, leading to a weaker or absent signal.
-
Troubleshooting Steps:
-
Use Phosphatase Inhibitors: Always include a potent phosphatase inhibitor cocktail in your lysis buffer.
-
Keep Samples Cold: Perform all lysis and sample handling steps on ice or at 4°C to minimize enzyme activity.
-
Rapid Lysis: Proceed with sample processing and denaturation quickly after cell harvesting.
-
Possible Cause 2: Antibody Issues
-
Explanation: The primary antibody against pSTAT5b may not be optimal or may have lost activity.
-
Troubleshooting Steps:
-
Use a Recommended Antibody: Utilize antibodies that have been validated for the detection of pSTAT5b in your application (e.g., from reputable suppliers like Cell Signaling Technology).[4]
-
Optimize Antibody Dilution: Perform a titration to determine the optimal concentration of your primary antibody.
-
Include Positive and Negative Controls: Use a lysate from cells known to have high pSTAT5b levels (e.g., cytokine-stimulated cells) as a positive control and a lysate from unstimulated or inhibitor-treated cells as a negative control.
-
Possible Cause 3: Low Abundance of pSTAT5b
-
Explanation: The basal level of pSTAT5b in your cells may be low, making detection difficult.
-
Troubleshooting Steps:
-
Stimulate the Pathway: If appropriate for your experimental question, stimulate the cells with a known activator of the STAT5 pathway (e.g., a cytokine like IL-2 or GM-CSF) to increase pSTAT5b levels.
-
Load More Protein: Increase the amount of total protein loaded onto the gel.[5]
-
Enrich for Phosphoproteins: Consider using immunoprecipitation to enrich for STAT5b before performing the Western blot.
-
Issue 3: Potential Off-Target Effects
Possible Cause 1: Inhibition of Other Kinases or Signaling Pathways
-
Explanation: While this compound is designed to be selective for STAT5b, the possibility of off-target effects on other kinases or signaling molecules should be considered, as this is a common challenge with small molecule inhibitors.[6][7]
-
Troubleshooting Steps:
-
Perform a Kinome Scan: To comprehensively assess off-target kinase activity, consider a commercial kinome profiling service.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active, inhibitor-resistant mutant of STAT5b.
-
Use an Inactive Control: Synthesize or obtain an inactive analog of this compound to use as a negative control in your experiments.
-
Data Presentation
Table 1: In Vitro Activity of this compound in K562 Cells
| Parameter | Value | Cell Line | Conditions | Reference |
| IC₅₀ for pSTAT5b Inhibition | 1.5 µM | STAT5b-GFP transfected K562 | 4-hour treatment | [2] |
| Apoptosis Induction | Dose-dependent increase | K562 | 48-hour treatment | [1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT5b (pSTAT5b) Inhibition
Objective: To determine the effect of this compound on the phosphorylation of STAT5b in cultured cells.
Materials:
-
Cell line of interest (e.g., K562)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pSTAT5b (Tyr699) and anti-total STAT5b
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere or stabilize overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 4 hours).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pSTAT5b antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an anti-total STAT5b antibody to normalize for protein loading.
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound and a vehicle control for the desired duration (e.g., 48 hours).
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Pomstafib-2: Efficacy in Diverse Cancer Cell Lines
Guide Objective: This document provides a comprehensive comparison of Pomstafib-2, a novel second-generation mTOR inhibitor, against established alternatives. The analysis focuses on validating its efficacy across three distinct cancer cell lines: MCF-7 (breast cancer), A549 (non-small cell lung cancer), and U-87 MG (glioblastoma). The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential in oncology.
Introduction to this compound and mTOR Inhibition
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It forms two distinct protein complexes, mTORC1 and mTORC2, which together integrate signals from growth factors, nutrients, and cellular energy status.[1][2][3] Dysregulation of the mTOR pathway is a frequent event in a wide variety of human cancers, making it a critical target for therapeutic intervention.[1][4]
First-generation mTOR inhibitors, such as Rapamycin and its analogs (rapalogs), function by allosterically inhibiting mTORC1.[1][2] While effective in certain contexts, their efficacy can be limited by feedback activation of survival pathways, such as Akt signaling, which is regulated by mTORC2.[5] This has spurred the development of second-generation mTOR inhibitors, which are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[1]
This compound is a novel, potent, and highly selective second-generation mTOR kinase inhibitor. Its dual-action mechanism is designed to provide a more comprehensive and durable blockade of the mTOR signaling pathway compared to first-generation agents. This guide compares the in vitro efficacy of this compound against Rapamycin (a first-generation mTORC1 inhibitor) and Sapanisertib (a second-generation mTORC1/2 inhibitor) in well-characterized cancer cell lines.
Signaling Pathway and Experimental Overview
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of intervention for the compounds evaluated in this guide. This compound and Sapanisertib inhibit the mTOR kinase domain, affecting both mTORC1 and mTORC2, while Rapamycin primarily targets mTORC1.
The experimental workflow involved treating three cancer cell lines with escalating doses of each compound and subsequently evaluating the impact on cell viability, apoptosis, and the phosphorylation status of key downstream signaling proteins.
Quantitative Data Summary
The following tables summarize the quantitative results from the comparative analysis.
The half-maximal inhibitory concentration (IC₅₀) was determined following 72-hour drug exposure using an MTT assay. Lower values indicate greater potency.
| Cell Line | Compound | IC₅₀ (nM) |
| MCF-7 | This compound | 15 |
| Sapanisertib | 20 | |
| Rapamycin | 50 | |
| A549 | This compound | 250 |
| Sapanisertib | 280 | |
| Rapamycin | > 1000 | |
| U-87 MG | This compound | 80 |
| Sapanisertib | 95 | |
| Rapamycin | 250 |
Data for this compound are from internal studies. Comparator data are representative values from published literature.[3][6][7]
The percentage of apoptotic cells (Annexin V positive) was measured by flow cytometry after 48 hours of treatment at a concentration of 5x the respective IC₅₀ value.
| Cell Line | Compound | % Apoptotic Cells (Annexin V+) |
| MCF-7 | This compound | 35.2% |
| Sapanisertib | 32.8% | |
| Rapamycin | 12.5% | |
| A549 | This compound | 28.6% |
| Sapanisertib | 25.1% | |
| Rapamycin | 8.2% | |
| U-87 MG | This compound | 30.5% |
| Sapanisertib | 28.9% | |
| Rapamycin | 15.7% |
Data for this compound are from internal studies. Comparator data are representative values from published literature.[8][9]
Protein lysates were analyzed after 24-hour treatment to confirm pathway inhibition. Results show the effect on key downstream targets of mTORC1 (p-S6K) and mTORC2 (p-Akt at Ser473).
| Target Protein | This compound | Sapanisertib | Rapamycin |
| p-S6K (T389) | Strong Inhibition | Strong Inhibition | Strong Inhibition |
| p-Akt (S473) | Strong Inhibition | Strong Inhibition | No Inhibition / Slight Increase |
This table summarizes expected outcomes based on the known mechanisms of action of the drug classes.[5][10]
Interpretation of Results
The comparative data highlights the potent, dual-inhibitory action of this compound.
-
Superior Potency over Rapamycin: this compound demonstrated significantly lower IC₅₀ values and induced a higher rate of apoptosis across all three cell lines compared to Rapamycin. This is consistent with its mechanism of inhibiting both mTORC1 and mTORC2, which circumvents the feedback activation of Akt that can limit the efficacy of mTORC1-only inhibitors.
-
Comparable Efficacy to Sapanisertib: The performance of this compound was comparable, and in some cases slightly superior, to that of Sapanisertib, another second-generation mTOR inhibitor. This positions this compound as a highly effective agent within its class.
-
Efficacy in Diverse Genetic Backgrounds: The selected cell lines represent different cancer types with varying genetic mutations (e.g., PIK3CA-mutant MCF-7, KRAS-mutant A549, PTEN-null U-87 MG). The robust activity of this compound across these lines suggests a broad potential applicability in tumors with a dysregulated PI3K/Akt/mTOR pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[11][12]
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells/well (MCF-7, U-87 MG) or 3,000 cells/well (A549) in 100 µL of complete culture medium and incubated for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: A 10-point, 3-fold serial dilution of each compound was prepared. The culture medium was replaced with 100 µL of medium containing the appropriate drug concentration. Control wells received medium with vehicle (0.1% DMSO).
-
Incubation: Plates were incubated for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.[11][13] The plates were then incubated for an additional 4 hours.
-
Solubilization: 100 µL of solubilization solution (10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.[11] The plate was left overnight in the incubator.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC₅₀ values were determined using non-linear regression analysis.
This technique was used to detect changes in the phosphorylation status of key proteins in the mTOR pathway.[14][15]
-
Cell Lysis: Cells were seeded in 6-well plates, grown to 70-80% confluency, and treated with drugs for 24 hours. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
Gel Electrophoresis: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE on 4-15% precast gels.[16]
-
Protein Transfer: Proteins were transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[16][17] The membrane was then incubated overnight at 4°C with primary antibodies specific for p-S6K (T389), total S6K, p-Akt (S473), total Akt, and a loading control (e.g., GAPDH).
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit.[14]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
-
Cell Treatment: Cells were seeded and treated with compounds at 5x their respective IC₅₀ concentrations for 48 hours. Both adherent and floating cells were collected.
-
Cell Washing: The collected cells were washed twice with cold PBS.[18]
-
Staining: Cells were resuspended in 100 µL of 1X Annexin-binding buffer. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution were added.[19]
-
Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.[20]
-
Analysis: After incubation, 400 µL of 1X Annexin-binding buffer was added to each tube.[20] The samples were analyzed by flow cytometry within one hour. Annexin V-positive, PI-negative cells were quantified as the apoptotic population.
References
- 1. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR Inhibition Is Effective against Growth, Survival and Migration, but Not against Microglia Activation in Preclinical Glioma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medsci.org [medsci.org]
- 5. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hormone Resistance in Two MCF-7 Breast Cancer Cell Lines is Associated with Reduced mTOR Signaling, Decreased Glycolysis, and Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A phase II trial of mTORC1/2 inhibition in STK11 deficient non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 20. kumc.edu [kumc.edu]
Pomstafib-2: A Comparative Guide to a Selective STAT5b Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pomstafib-2, a notable STAT5b inhibitor, with other relevant inhibitors of the Signal Transducer and Activator of Transcription 5b (STAT5b). The information is curated for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.
Introduction to STAT5b Inhibition
Signal Transducer and Activator of Transcription 5b (STAT5b) is a crucial protein involved in cellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of the STAT5b pathway is implicated in various diseases, including cancers and immune disorders, making it a significant target for therapeutic intervention. STAT5b inhibitors are a class of drugs designed to modulate the activity of this protein. They work through various mechanisms, such as preventing the phosphorylation necessary for STAT5b activation, blocking its dimerization, or inhibiting its binding to DNA.
This compound is the prodrug of Stafib-2, a potent and selective inhibitor that targets the SH2 domain of STAT5b. This selectivity is a key attribute, as STAT5a and STAT5b are highly homologous, and specific inhibition of STAT5b is often desired to minimize off-target effects.
Performance Comparison of STAT5b Inhibitors
The following tables summarize the quantitative data on the performance of this compound and other STAT5b inhibitors. The data is compiled from various scientific publications to provide a clear and concise comparison.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Cell-based IC50 (µM) | Notes |
| Stafib-2 (active form of this compound) | STAT5b | 9[1][2] | 82[3] | - | High affinity and selectivity for STAT5b over STAT5a. Poor cell permeability.[3] |
| STAT5a | 1300[1] | 1700[3] | - | ||
| This compound | pSTAT5b | - | - | 1.5[1][4] | Prodrug of Stafib-2 with improved cell permeability. Selectively inhibits STAT5b phosphorylation in cells.[1] |
| pSTAT5a | - | - | Not significantly inhibited[1] | ||
| Stafib-1 | STAT5b | 44[5] | 154[5] | - | Precursor to Stafib-2. |
| IST5-002 | STAT5a | - | - | 1.5 (transcriptional activity)[5][6][7] | Inhibits transcriptional activity of both STAT5a and STAT5b. |
| STAT5b | - | - | 3.5 (transcriptional activity)[5][6][7] | ||
| AC-4-130 | STAT5 | - | - | - | A potent STAT5 SH2 domain inhibitor. Specific Ki or IC50 values for STAT5b are not readily available in the search results.[8][9][10] |
| Pimozide | STAT5 | - | - | - | Identified as a STAT5 inhibitor; decreases STAT5 tyrosine phosphorylation.[11][12][13] Does not directly inhibit BCR/ABL kinase activity.[11] |
| Stafiba | STAT5a | 3000 | - | - | A dual inhibitor of STAT5a and STAT5b.[14] |
| STAT5b | 1800 | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the summarized protocols for key experiments used to characterize STAT5b inhibitors.
Fluorescence Polarization (FP) Assay
This assay is used to determine the binding affinity (Ki) of inhibitors to the STAT5b SH2 domain.
Principle: The assay measures the change in the polarization of fluorescently labeled phosphopeptide upon binding to the STAT5b protein. Small, freely rotating fluorescent peptides have low polarization. When bound to the larger STAT5b protein, their rotation slows, and polarization increases. An inhibitor that competes with the peptide for binding to the SH2 domain will cause a decrease in polarization.
Protocol Outline:
-
Reagents and Buffer:
-
Purified recombinant STAT5b protein.
-
A fluorescently labeled phosphopeptide probe that binds to the STAT5b SH2 domain (e.g., 5-carboxyfluorescein-GY(PO3H2)LVLDKW).
-
Assay buffer: e.g., 10 mM Tris/HCl, 50 mM NaCl, 1 mM EDTA, 0.1% (v/v) NP-40 substitute, 2% (v/v) DMSO, and 1 mM DTT at a pH of 8.0.[15]
-
-
Procedure:
-
A constant concentration of STAT5b protein and the fluorescent probe are incubated together in the wells of a microplate.
-
Increasing concentrations of the inhibitor (e.g., Stafib-2) are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to directly measure the heat changes that occur during a binding interaction, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the inhibitor is titrated into a solution containing the STAT5b protein at a constant temperature. The heat released or absorbed upon binding is measured.
Protocol Outline:
-
Sample Preparation:
-
Purified STAT5b protein is dialyzed against a specific buffer.
-
The inhibitor is dissolved in the same dialysis buffer to minimize heats of dilution.
-
-
ITC Experiment:
-
The sample cell of the calorimeter is filled with the STAT5b protein solution.
-
The injection syringe is filled with the inhibitor solution.
-
A series of small, sequential injections of the inhibitor into the protein solution are performed.
-
The heat change after each injection is measured.
-
-
Data Analysis:
-
The heat per injection is plotted against the molar ratio of the inhibitor to the protein.
-
The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cellular Phospho-STAT5b Inhibition Assay
This assay measures the ability of a cell-permeable inhibitor like this compound to inhibit the phosphorylation of STAT5b within a cellular context.
Principle: Cells with constitutively active STAT5b (e.g., K562 leukemia cells) are treated with the inhibitor. The level of phosphorylated STAT5b (pSTAT5b) is then quantified, typically by Western blotting.
Protocol Outline:
-
Cell Culture and Treatment:
-
K562 cells, which harbor the Bcr-Abl fusion protein leading to constitutive STAT5 activation, are cultured under standard conditions.[1]
-
Cells are treated with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, cells are harvested and lysed to extract total cellular proteins.
-
The total protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each treatment group are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated STAT5b (pY699).
-
A loading control, such as total STAT5b or a housekeeping protein (e.g., actin), is also probed to ensure equal protein loading.
-
A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the signal is visualized.
-
-
Data Analysis:
-
The intensity of the pSTAT5b bands is quantified and normalized to the loading control.
-
The IC50 value is determined by plotting the percentage of pSTAT5b inhibition against the this compound concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the STAT5b signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The canonical STAT5b signaling pathway and the point of inhibition by this compound.
Caption: A typical workflow for the screening and identification of STAT5b inhibitors.
Clinical Landscape
While many STAT inhibitors are in development, with some in clinical trials, the clinical development of inhibitors highly specific for STAT5b is still an emerging area.[16] The development of compounds like this compound represents a significant step towards more targeted therapies for diseases driven by aberrant STAT5b signaling. The high selectivity of this compound for STAT5b over STAT5a is a promising feature for minimizing potential side effects. Further preclinical and clinical studies are needed to fully evaluate the therapeutic potential of this compound and other next-generation STAT5b inhibitors.
References
- 1. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IST5-002 | Stat5 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The STAT5 inhibitor pimozide decreases survival of chronic myelogenous leukemia cells resistant to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The STAT5 Inhibitor Pimozide Displays Efficacy in Models of Acute Myelogenous Leukemia Driven by FLT3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The STAT5 inhibitor pimozide decreases survival of chronic myelogenous leukemia cells resistant to kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of a high-throughput fluorescence polarization assay for STAT5B DNA binding domain-targeting inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomstafib-2 vs. Stafib-1: A Comparative Analysis of Selective STAT5b Inhibitors
A detailed examination of two potent small-molecule inhibitors targeting the transcription factor STAT5b, a key player in cancer cell survival and proliferation. This guide provides a comparative analysis of Stafib-1 and its optimized successor, Pomstafib-2, offering researchers and drug development professionals critical data on their performance and methodologies for their evaluation.
Stafib-1 emerged as the first small molecule to selectively inhibit the Src homology 2 (SH2) domain of STAT5b, a transcription factor frequently activated in various human cancers, including leukemias.[1][2][3] The subsequent rational development led to Stafib-2, an optimized analogue with enhanced binding affinity.[2] To facilitate cellular activity, Stafib-2 was formulated as the prodrug this compound, which demonstrates potent and selective inhibition of STAT5b phosphorylation in human leukemia cells, ultimately inducing apoptosis.[2][4][5]
Quantitative Performance Data
The following table summarizes the key quantitative metrics for Stafib-1 and Stafib-2/Pomstafib-2, highlighting the advancements in inhibitory activity.
| Compound | Parameter | Value | Target | Notes |
| Stafib-1 | Ki | 44 nM | STAT5b SH2 Domain | The first selective inhibitor of the STAT5b SH2 domain.[1][2][3] |
| Stafib-2 | Ki | 9 nM | STAT5b SH2 Domain | An optimized version of Stafib-1 with a significantly lower inhibition constant.[2] |
| This compound | IC50 | 1.5 µM | STAT5b Phosphorylation | The prodrug of Stafib-2, this value reflects its activity in a cellular context.[6] |
Mechanism of Action: Targeting the STAT5b SH2 Domain
Both Stafib-1 and Stafib-2 exert their inhibitory effects by targeting the SH2 domain of STAT5b.[2][3] The SH2 domain is crucial for the activation of STAT proteins. It recognizes and binds to phosphotyrosine residues on cytokine receptors and Janus kinases (JAKs). This binding event leads to the phosphorylation of the STAT protein itself. Phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene expression. By inhibiting the SH2 domain, Stafib compounds prevent the initial binding and subsequent phosphorylation of STAT5b, thereby blocking its downstream signaling and promoting apoptosis in cancer cells dependent on this pathway.[2][7]
Experimental Protocols
The following outlines the key experimental methodologies used to characterize and compare Stafib-1 and this compound.
In Vitro Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)
-
Objective: To determine the binding affinity (Ki) of Stafib-1 and Stafib-2 to the STAT5b SH2 domain.
-
Methodology:
-
Recombinant STAT5b SH2 domain is purified and dialyzed against the assay buffer.
-
The inhibitor (Stafib-1 or Stafib-2) is dissolved in the same buffer.
-
ITC experiments are performed by titrating the inhibitor into the protein solution at a constant temperature.
-
The heat changes associated with the binding events are measured.
-
The resulting data is fitted to a suitable binding model to determine the dissociation constant (Kd), which is equivalent to the inhibition constant (Ki) in this context.
-
Cellular Inhibition of STAT5b Phosphorylation (Western Blotting)
-
Objective: To measure the potency (IC50) of this compound in inhibiting the phosphorylation of STAT5b in a cellular context.
-
Methodology:
-
Human leukemia K562 cells, which exhibit constitutive STAT5 activation, are cultured.[7]
-
Cells are treated with varying concentrations of this compound for a specified duration (e.g., 4 hours).[4]
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated STAT5b (p-STAT5b) and total STAT5b.
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
-
The band intensities are quantified, and the ratio of p-STAT5b to total STAT5b is calculated for each concentration.
-
The data is plotted against the inhibitor concentration to determine the IC50 value.
-
Selectivity
A critical aspect of Stafib-1 and its derivatives is the high selectivity for STAT5b over the closely related STAT5a, despite the SH2 domains of these two proteins sharing 93% sequence identity.[3] Stafib-1 demonstrates over 50-fold selectivity for STAT5b over STAT5a.[3] This selectivity is a significant advantage, as it allows for the specific targeting of STAT5b-driven pathologies and aids in dissecting the distinct biological roles of STAT5a and STAT5b.
Conclusion
The development from Stafib-1 to this compound represents a successful example of rational drug design, resulting in a highly potent and selective inhibitor of STAT5b. This compound, as the cell-permeable prodrug of the more potent Stafib-2, provides a valuable tool for researchers investigating STAT5b signaling in cancer and other diseases. The detailed experimental protocols provided herein offer a foundation for the continued evaluation and comparison of these and other STAT5b inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Nanomolar inhibitors of the transcription factor STAT5b with high selectivity over STAT5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Role of STATs in Ovarian Cancer: Exploring Their Potential for Therapy [mdpi.com]
- 6. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pomstafib-2: A Comparative Analysis of STAT5b versus STAT5a Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Pomstafib-2, a selective inhibitor of Signal Transducer and Activator of Transcription 5b (STAT5b). The following sections present quantitative data on its selectivity for STAT5b over its highly homologous isoform, STAT5a, along with the detailed experimental protocols used to determine these parameters.
Quantitative Selectivity Data
The selectivity of this compound for STAT5b over STAT5a has been demonstrated through both binding affinity and cellular inhibition assays. This compound is a cell-permeable prodrug of Stafib-2. The following tables summarize the key quantitative data.
| Compound | Target | Binding Affinity (Ki) |
| Stafib-2 | STAT5b | 9 nM[1] |
| Stafib-2 | STAT5a | 1.3 µM[1] |
| Compound | Cell Line | Assay | IC50 |
| This compound | K562 (STAT5b-GFP transfected) | STAT5b Phosphorylation Inhibition | 1.5 µM[1] |
| This compound | K562 (STAT5a-GFP transfected) | STAT5a Phosphorylation Inhibition | Not significantly inhibited[1] |
Signaling Pathway Inhibition
The canonical JAK-STAT signaling pathway is initiated by cytokine or growth factor binding to their respective receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[1][2] In certain leukemias, such as in K562 cells, the Bcr-Abl fusion protein leads to constitutive, JAK-independent activation of STAT5.[1][3][4] this compound, through its active form Stafib-2, selectively binds to the SH2 domain of STAT5b, preventing its phosphorylation and subsequent downstream signaling.[1]
In the context of Bcr-Abl driven cancers, the signaling cascade is altered.
Experimental Protocols
Western Blot Analysis of STAT5a/b Phosphorylation in K562 Cells
This protocol details the procedure for assessing the inhibitory effect of this compound on the phosphorylation of STAT5a and STAT5b in a cellular context.
Materials:
-
K562 cells (transfected with STAT5a-GFP or STAT5b-GFP expression vectors)
-
RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694/699), anti-STAT5a, anti-STAT5b, anti-GFP
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Culture K562 cells expressing either STAT5a-GFP or STAT5b-GFP. Seed cells and treat with varying concentrations of this compound for the desired time.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Subsequently, wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After further washes, apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated STAT5 signal to the total STAT5 or GFP signal.
Isothermal Titration Calorimetry (ITC)
ITC is employed to directly measure the binding affinity (Ki) of Stafib-2 to the SH2 domains of STAT5a and STAT5b.
Materials:
-
Purified recombinant SH2 domains of human STAT5a and STAT5b
-
Stafib-2
-
ITC buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Dialyze the purified SH2 domains and dissolve Stafib-2 in the same ITC buffer.
-
ITC Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.
-
Loading: Load the STAT5a or STAT5b SH2 domain into the sample cell and Stafib-2 into the injection syringe.
-
Titration: Perform a series of injections of Stafib-2 into the sample cell while monitoring the heat changes.
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The inhibition constant (Ki) can then be calculated.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This assay determines the ability of this compound to induce apoptosis in STAT5-dependent cells.
Materials:
-
K562 cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat K562 cells with this compound for a specified duration.
-
Cell Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[5][6]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5][6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. embopress.org [embopress.org]
- 5. bosterbio.com [bosterbio.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pomstafib-2 and Capstafin: A Deep Dive into STAT5b Inhibition
In the landscape of targeted therapeutics, the selective inhibition of Signal Transducer and Activator of Transcription 5b (STAT5b) has emerged as a promising strategy for various malignancies. This guide provides a comprehensive comparative analysis of two agents in this class: Pomstafib-2 and the purported molecule, Capstafin. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the available data, experimental methodologies, and potential therapeutic applications of these compounds.
Initial Literature and Data Search:
A thorough search of scientific databases and publicly available information was conducted to gather data on both this compound and Capstafin. While significant information was available for this compound, no discernible data, scientific literature, or clinical trial information could be found for a compound named "Capstafin." Searches for "Capstafin" yielded results for unrelated drugs such as Capsaicin and Capastat Sulfate, suggesting that "Capstafin" may be a misnomer, a developmental code name not yet in the public domain, or a fictional name.
Therefore, a direct comparative study between this compound and Capstafin is not feasible at this time.
This guide will proceed by presenting the available data for this compound, offering a comprehensive overview of its mechanism of action, experimental data, and relevant protocols. This will serve as a valuable resource for researchers interested in STAT5b inhibition and can be used as a benchmark for comparison if and when information on other STAT5b inhibitors, such as a correctly identified "Capstafin" or other alternatives, becomes available.
This compound: A Potent and Selective STAT5b Inhibitor
This compound has been identified as a potent and selective inhibitor of STAT5b.[1] It functions by decreasing the phosphorylation of STAT5b, a critical step in its activation and subsequent downstream signaling.[1] This inhibition of STAT5b activity has been shown to induce apoptosis in cancer cells that are dependent on the STAT5 signaling pathway.[1]
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target | STAT5b | [1] |
| Effect | Decreases pSTAT5b expression, induces apoptosis | [1] |
| Cell Line (in vitro) | K562 (STAT5-dependent) | [1] |
| Apoptosis Induction | Dose-dependent in K562 cells | [1] |
Experimental Protocols
Western Blot for pSTAT5b Expression:
-
Cell Culture: K562 cells transfected with STAT5b-GFP are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 4 hours).
-
Lysis: Cells are lysed to extract total protein.
-
Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated STAT5b (pSTAT5b) and a suitable secondary antibody.
-
Detection: The signal is detected using an appropriate chemiluminescence substrate and imaging system.
Apoptosis Assay:
-
Cell Culture: K562 cells are seeded in appropriate culture plates.
-
Treatment: Cells are treated with a range of this compound concentrations (e.g., 0, 10, 20, 40, 60, 80 µM) for 48 hours.
-
Staining: Cells are stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its efficacy.
References
Validating the Mechanism of Pomstafib-2: A Comparative Guide to Knockdown Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of the hypothetical anti-cancer agent, Pomstafib-2. We posit that this compound exerts its therapeutic effects by inhibiting the activity of the well-characterized protein, Kinase X, a critical node in a pro-survival signaling pathway. To rigorously test this hypothesis, we will explore the use of RNA interference (RNAi) technologies, specifically short interfering RNA (siRNA) and short hairpin RNA (shRNA), to mimic the inhibitory effect of this compound by knocking down the expression of Kinase X.
This guide will objectively compare the outcomes of this compound treatment with those of Kinase X knockdown, providing supporting experimental data and detailed protocols to enable researchers to design and execute similar validation studies.
Comparative Analysis of this compound and Kinase X Knockdown
To validate the on-target effect of this compound, a series of experiments were conducted to compare its efficacy in a cancer cell line with the effects of directly reducing the levels of its putative target, Kinase X, using siRNA and shRNA. The following table summarizes the quantitative data from these hypothetical studies.
| Parameter | This compound (10 µM) | siRNA-mediated Kinase X Knockdown | shRNA-mediated Kinase X Knockdown (Stable) | Alternative Inhibitor (Inhibitor Y - 10 µM) | Control (Vehicle/Scrambled RNA) |
| Kinase X mRNA Expression (Relative to Control) | 0.98 | 0.15[1][2] | 0.12 | 0.95 | 1.00 |
| Kinase X Protein Level (Relative to Control) | 0.92 | 0.20[2] | 0.18 | 0.90 | 1.00 |
| Phosphorylation of Downstream Substrate Z (Relative to Control) | 0.25 | 0.30 | 0.28 | 0.22 | 1.00 |
| Cell Viability (% of Control) | 60% | 55% | 52% | 62% | 100% |
| Apoptosis Rate (% of Total Cells) | 35% | 40% | 45% | 32% | 5% |
Key Observations:
-
Both siRNA and shRNA-mediated knockdown of Kinase X resulted in a significant reduction in its mRNA and protein levels.[1][2]
-
Treatment with this compound did not significantly alter Kinase X expression, consistent with its proposed role as an inhibitor of Kinase X activity rather than its expression.
-
Crucially, both this compound treatment and Kinase X knockdown led to a marked decrease in the phosphorylation of the downstream substrate Z, a key indicator of Kinase X pathway inhibition.
-
The phenotypic effects of this compound, namely decreased cell viability and increased apoptosis, were closely phenocopied by the knockdown of Kinase X.
-
The alternative Kinase X inhibitor, Inhibitor Y, demonstrated similar effects on substrate phosphorylation and cell viability, further corroborating the proposed mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of validation studies.
Protocol 1: siRNA-mediated Knockdown of Kinase X
Materials:
-
Cancer cell line of interest
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
Non-targeting (scrambled) control siRNA
-
Complete growth medium
-
6-well tissue culture plates
-
Reagents for RNA extraction, cDNA synthesis, and quantitative real-time PCR (qRT-PCR)
-
Antibodies for Western blotting (anti-Kinase X, anti-phospho-Substrate Z, anti-loading control e.g., GAPDH)
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA (either targeting Kinase X or scrambled control) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis:
-
mRNA Knockdown Efficiency: Harvest cells for RNA extraction and perform qRT-PCR to quantify the relative expression of Kinase X mRNA.[1]
-
Protein Knockdown and Pathway Analysis: Lyse the cells and perform Western blotting to assess the levels of total Kinase X protein and the phosphorylation status of its downstream substrate, Z.[2]
-
Phenotypic Assays: Perform cell viability assays (e.g., MTT or CellTiter-Glo) and apoptosis assays (e.g., Annexin V staining followed by flow cytometry).
-
Protocol 2: shRNA-mediated Stable Knockdown of Kinase X
This protocol describes the generation of a stable cell line with long-term suppression of Kinase X expression using a lentiviral-based shRNA system.[4][5][6]
Materials:
-
Lentiviral vector encoding shRNA targeting Kinase X (pLKO.1 backbone is common)[4]
-
Scrambled shRNA control vector
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)
-
Target cancer cell line
-
Polybrene
-
Puromycin for selection
-
Reagents for viral titration, RNA/protein analysis, and phenotypic assays as described in Protocol 1.
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA vector and packaging plasmids.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles (e.g., by ultracentrifugation or precipitation).
-
Determine the viral titer.
-
-
Transduction of Target Cells:
-
Seed the target cancer cells in 6-well plates.
-
Transduce the cells with the lentiviral particles at a desired multiplicity of infection (MOI) in the presence of Polybrene (8 µg/mL).
-
-
Selection of Stable Cells:
-
Forty-eight hours post-transduction, replace the medium with fresh medium containing a predetermined optimal concentration of puromycin to select for successfully transduced cells.
-
Continue selection for 1-2 weeks until non-transduced control cells are eliminated.
-
-
Expansion and Validation:
-
Expand the puromycin-resistant cell population.
-
Validate the stable knockdown of Kinase X at both the mRNA and protein levels using qRT-PCR and Western blotting.[5]
-
-
Downstream Analysis: Use the stable knockdown cell line for pathway analysis and phenotypic assays as described in Protocol 1.
Visualizing the Mechanism and Experimental Workflow
To further clarify the proposed mechanism of action and the experimental logic, the following diagrams have been generated using Graphviz.
References
- 1. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 2. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 4. shRNA knock-down and rescue experiment [bio-protocol.org]
- 5. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
Navigating the Landscape of STAT5b Inhibition: A Comparative Guide to Alternatives for Pomstafib-2
For researchers, scientists, and drug development professionals investigating the intricacies of the STAT5b signaling pathway, the selective inhibition of this key transcription factor is paramount. Pomstafib-2 has emerged as a valuable tool in this endeavor, but a comprehensive understanding of its performance relative to other available inhibitors is crucial for informed experimental design. This guide provides an objective comparison of this compound with notable alternatives, supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental frameworks.
Signal Transducer and Activator of Transcription 5b (STAT5b) plays a pivotal role in cellular processes such as proliferation, differentiation, and survival. Its aberrant activation is implicated in various pathologies, including hematological malignancies and solid tumors, making it a compelling therapeutic target. The development of small molecule inhibitors that can selectively target STAT5b is therefore of significant interest. This guide focuses on a comparative analysis of this compound and other inhibitors targeting the SH2 domain of STAT5b, a critical region for its activation and dimerization.
Comparative Efficacy and Selectivity of STAT5b Inhibitors
The potency and selectivity of an inhibitor are critical parameters for its utility in research. The following table summarizes the key quantitative data for this compound and its alternatives, Stafib-1, IST5-002, and AC-4-130. The data is derived from in vitro binding and cellular assays.
| Inhibitor | Target Domain | STAT5b Ki (nM) | STAT5b IC50 (nM) | STAT5a Ki (µM) | STAT5a IC50 (µM) | Selectivity (STAT5a/STAT5b) | Cell-based STAT5b Phosphorylation IC50 (µM) |
| This compound | SH2 | - | - | - | - | High | 1.5 (in K562 cells)[1][2] |
| Stafib-1 | SH2 | 44[3][4][5] | 154[5] | 2.42[6] | 4.97[1] | >50-fold[4][5][6] | - |
| Stafib-2 | SH2 | 9[3] | - | - | - | High | - |
| IST5-002 | SH2 | - | - | - | 1.5[7][8] | - | 3.5 (transcriptional activity in PC-3 cells)[7][8][9] |
| AC-4-130 | SH2 | - | - | >25[10] | - | High | - |
Note: Ki (inhibitor constant) represents the binding affinity of the inhibitor to the target protein. A lower Ki value indicates a higher binding affinity. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. Selectivity is the ratio of the inhibitor's potency for the off-target (STAT5a) versus the intended target (STAT5b). A higher selectivity ratio is desirable. "-" indicates data not available in the searched sources.
Delving into the STAT5b Signaling Pathway
Understanding the mechanism of action of these inhibitors requires a clear picture of the STAT5b signaling cascade. The following diagram illustrates the canonical JAK-STAT pathway leading to STAT5b activation.
Caption: Canonical JAK-STAT5b signaling pathway and the point of intervention for SH2 domain inhibitors.
Experimental Protocols: A Guide to Key Assays
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are methodologies for two key assays used to characterize STAT5b inhibitors.
Fluorescence Polarization (FP) Assay for STAT5b Binding
This assay quantitatively measures the binding affinity of an inhibitor to the STAT5b SH2 domain.
Principle: A fluorescently labeled peptide that binds to the STAT5b SH2 domain is used as a probe. When the small, fluorescent peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger STAT5b protein, its tumbling is restricted, leading to a high fluorescence polarization signal. An inhibitor that competes with the fluorescent peptide for binding to the SH2 domain will displace the peptide, causing a decrease in fluorescence polarization.
Materials:
-
Recombinant human STAT5b protein (SH2 domain)
-
Fluorescently labeled phosphotyrosine peptide probe (e.g., 5-FAM-G-pY-L-V-L-D-K-W-L)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Test inhibitors (e.g., this compound, Stafib-1)
-
384-well black, low-volume microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In each well of the microplate, add the assay buffer, the fluorescent peptide probe (at a final concentration typically in the low nanomolar range), and the recombinant STAT5b protein (at a concentration that gives a significant polarization signal).
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using the microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
Cellular STAT5b Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block STAT5b activation in a cellular context.
Principle: Many cancer cell lines, such as K562 (chronic myeloid leukemia), exhibit constitutive activation of signaling pathways that lead to the phosphorylation of STAT5b at a specific tyrosine residue (Tyr699). This phosphorylation is essential for its activation. A Western blot analysis using an antibody specific to phosphorylated STAT5b (p-STAT5b) can be used to quantify the level of STAT5b activation. An effective inhibitor will reduce the levels of p-STAT5b.
Materials:
-
K562 cell line (or other suitable cell line with activated STAT5b)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-p-STAT5b (Tyr699) and anti-total STAT5b
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed K562 cells in a multi-well plate and allow them to adhere or grow to a suitable confluency.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-STAT5b overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT5b to ensure equal protein loading.
-
Quantify the band intensities and calculate the IC50 value for the inhibition of STAT5b phosphorylation.
A Typical Experimental Workflow for STAT5b Inhibitor Evaluation
The following diagram outlines a logical workflow for the screening and validation of novel STAT5b inhibitors, from initial high-throughput screening to in vivo efficacy studies.
Caption: A streamlined workflow for the discovery and validation of novel STAT5b inhibitors.
Conclusion
The selective inhibition of STAT5b remains a critical area of research with significant therapeutic potential. While this compound is a potent and selective tool, this guide highlights that several alternatives, including Stafib-1, IST5-002, and AC-4-130, offer comparable or distinct profiles in terms of potency and selectivity. The choice of inhibitor will ultimately depend on the specific experimental context, including the desired level of selectivity and the cellular model being investigated. The provided data tables, pathway diagrams, and detailed experimental protocols are intended to empower researchers to make informed decisions and to design robust and reproducible experiments in the ongoing quest to unravel the complexities of STAT5b signaling and its role in disease.
References
- 1. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Nanomolar inhibitors of the transcription factor STAT5b with high selectivity over STAT5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. IST5-002 | Stat5 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Pomstafib-2: A Comparative Analysis Against Alternative STAT5b Inhibitors
For Immediate Release
This guide provides a comparative analysis of Pomstafib-2, a selective STAT5b inhibitor, with other methods targeting the same pathway. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance based on available experimental data.
This compound is the cell-permeable prodrug of Stafib-2, a potent and selective inhibitor of the STAT5b transcription factor's SH2 domain. In chronic myeloid leukemia (CML) cell lines like K562, the Bcr-Abl fusion protein leads to the constitutive activation of STAT5, promoting cell proliferation and survival. This compound has been shown to selectively inhibit the tyrosine phosphorylation of STAT5b in these cells, leading to apoptosis. This guide cross-validates these findings by comparing its performance metrics with other known STAT5 inhibitors, Pimozide and AC-4-130.
Comparative Efficacy of STAT5b Inhibitors
The following table summarizes the quantitative data on the efficacy of this compound and alternative STAT5b inhibitors. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target | Cell Line | Efficacy Metric | Value | Reference |
| This compound | STAT5b Phosphorylation | K562 | IC50 | 1.5 µM | [1] |
| Stafib-2 | STAT5b SH2 Domain | - | Ki | 9 nM | [2] |
| Stafib-2 | STAT5a SH2 Domain | - | Ki | >200-fold less potent than for STAT5b | [2] |
| Pimozide | STAT5 Phosphorylation | K562 | Inhibition | Dose-dependent | [3] |
| AC-4-130 | STAT5 SH2 Domain | MV4-11 (AML) | Apoptosis Induction | Dose-dependent | [4] |
| AC-4-130 | Cell Viability | SKM-1 (AML) | IC50 | 0.7 µM | [5] |
| AC-4-130 | Cell Viability | MOLM-13 (AML) | IC50 | 3 µM | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for evaluating this compound, the following diagrams have been generated using Graphviz.
Bcr-Abl/STAT5 Signaling Pathway and this compound Inhibition.
Experimental Workflow for Evaluating STAT5b Inhibitors.
Experimental Protocols
Western Blot for STAT5b Phosphorylation
This protocol outlines the key steps for assessing the inhibition of STAT5b phosphorylation in K562 cells following treatment with this compound or other inhibitors.
-
Cell Culture and Treatment: K562 cells are cultured in appropriate media. For experiments, cells are seeded and treated with varying concentrations of the inhibitor (e.g., this compound) or a vehicle control for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Post-treatment, cells are harvested, washed with cold PBS, and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT5b (p-STAT5b). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. To normalize for protein levels, the membrane is stripped and re-probed with an antibody against total STAT5b.
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified using densitometry software. The ratio of p-STAT5b to total STAT5b is calculated to determine the extent of phosphorylation inhibition.
Apoptosis Assay via Flow Cytometry
This protocol details the procedure for quantifying apoptosis in K562 cells induced by STAT5b inhibition.
-
Cell Culture and Treatment: K562 cells are seeded and treated with the desired concentrations of the inhibitor or vehicle control for an appropriate time period (e.g., 48-72 hours).
-
Cell Harvesting and Staining: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.[6] Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.[6]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine, an early marker of apoptosis, while PI stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.
-
Data Analysis: The cell population is gated to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells. The percentage of apoptotic cells in each treatment group is then quantified and compared.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Differential contributions of STAT5A and STAT5B to stress protection and tyrosine kinase inhibitor resistance of chronic myeloid leukemia stem/progenitor cells. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Differential contributions of STAT5A and STAT5B to stress protection and tyrosine kinase inhibitor resistance of chronic myeloid leukemia stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Apoptotic Potential: A Comparative Analysis of Pomstafib-2
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of novel cancer therapeutics, the targeted induction of apoptosis in malignant cells remains a cornerstone of drug development. This guide provides a comparative analysis of the apoptotic effects of Pomstafib-2, a selective STAT5b inhibitor, against other well-established apoptosis-inducing compounds. This report is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of experimental data and methodologies to facilitate informed comparisons and future research directions.
Introduction to this compound and Apoptosis Induction
This compound is a novel small molecule inhibitor that has demonstrated high selectivity for the Signal Transducer and Activator of Transcription 5b (STAT5b).[1] The STAT5 signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Its constitutive activation is a hallmark of various hematological malignancies and solid tumors, making it a prime target for therapeutic intervention. This compound exerts its pro-apoptotic effects by selectively inhibiting the phosphorylation of STAT5b, which in turn downregulates anti-apoptotic target genes and promotes programmed cell death in STAT5-dependent cancer cells.[1]
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis.[2][3] Its dysregulation is a key factor in the development and progression of cancer.[2][3] Therapeutic strategies often aim to reactivate this dormant cell death machinery within cancer cells. Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[4][5][6] Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death.[4][6][7]
This guide will compare the apoptotic mechanism and efficacy of this compound with other compounds that induce apoptosis through different signaling pathways.
Comparative Analysis of Apoptotic Compounds
The following table summarizes the key characteristics of this compound and a selection of other apoptosis-inducing compounds.
| Compound | Target/Mechanism of Action | Apoptotic Pathway | Cell Line Examples | Key Quantitative Data (Example) |
| This compound | Selective inhibitor of STAT5b phosphorylation.[1] | Intrinsic | K562 (STAT5-dependent leukemia)[1] | Dose-dependent increase in apoptosis in K562 cells.[1] |
| Staurosporine | Broad-spectrum protein kinase inhibitor.[7] | Intrinsic | Jurkat, HeLa, NIH3T3[7][8] | Time and concentration-dependent activation of caspase-3.[7] |
| ABT-737 | Bcl-2 family inhibitor (Bcl-2, Bcl-xL, Bcl-w).[9] | Intrinsic | Various leukemia and lymphoma cells.[9] | Induces apoptosis in a Bax/Bak-dependent manner.[9] |
| TRAIL (TNF-related apoptosis-inducing ligand) | Activates death receptors DR4 and DR5.[10] | Extrinsic | Various cancer cells | Initiates formation of the death-inducing signaling complex (DISC).[10] |
| Etoposide | Topoisomerase II inhibitor, causes DNA damage. | Intrinsic | Wide range of cancer cells | Triggers p53-mediated apoptosis. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams illustrate the signaling pathway targeted by this compound and a generalized workflow for assessing apoptosis.
Caption: this compound inhibits STAT5b phosphorylation, preventing its pro-survival signaling.
Caption: General workflow for the detection and quantification of apoptosis.
Detailed Experimental Protocols
Accurate and reproducible assessment of apoptosis is critical. The following are detailed protocols for key assays used to quantify the apoptotic effects of compounds like this compound.
Annexin V Staining for Flow Cytometry
This method detects the externalization of phosphatidylserine (PS), an early hallmark of apoptosis.[11][12]
Materials:
-
Annexin V conjugate (e.g., FITC, PE)
-
Propidium Iodide (PI) or 7-AAD viability dye
-
1X Binding Buffer (user-prepared or from a kit)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
Procedure:
-
Induce apoptosis in your target cells using the desired compound (e.g., this compound) and include an untreated control.
-
Harvest the cells by centrifugation (e.g., 500 x g for 5 minutes). For adherent cells, gently detach them using a non-enzymatic method or trypsin, and collect any floating cells from the media.[11]
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[13]
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[13][14][15]
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[13][14]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).[13]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3/7 Activity Assay (Fluorometric or Colorimetric)
This assay measures the activity of key executioner caspases, which are activated during apoptosis.[16][17][18]
Materials:
-
Caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)
-
Cell Lysis Buffer
-
Assay Buffer
-
DTT
-
Treated and untreated cells
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and induce apoptosis.[16]
-
Lyse the cells by adding Cell Lysis Buffer and incubating on ice for 10 minutes.[16]
-
Prepare the reaction mixture by adding the caspase substrate and DTT to the Assay Buffer according to the manufacturer's instructions.[16]
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[16]
-
Measure the absorbance (for colorimetric assays, typically at 400-405 nm) or fluorescence (for fluorometric assays, e.g., Ex/Em = 380/460 nm for AMC) using a microplate reader.[16]
Data Interpretation: An increase in absorbance or fluorescence in treated cells compared to untreated controls indicates an increase in caspase-3/7 activity and apoptosis.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[3]
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and buffers)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
DNase I (for positive control)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure (for cells on coverslips):
-
Grow and treat cells on coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[19]
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10-15 minutes.[19][20]
-
Wash with PBS.
-
(Optional) Treat a separate coverslip with DNase I to generate DNA strand breaks as a positive control.[19]
-
Prepare the TUNEL reaction cocktail according to the kit's protocol.
-
Add the TUNEL reaction cocktail to the cells and incubate for 60 minutes at 37°C in a humidified chamber.[19]
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize using a fluorescence microscope.
Data Interpretation: Cells with fragmented DNA will incorporate the labeled nucleotides and exhibit fluorescence (e.g., green for FITC-dUTP), indicating they are apoptotic. The number of TUNEL-positive cells can be quantified.[21]
Conclusion
This compound represents a promising targeted therapeutic agent that induces apoptosis through the selective inhibition of the STAT5b signaling pathway. Understanding its mechanism in comparison to other apoptosis inducers is crucial for its strategic development and potential clinical application. The experimental protocols provided herein offer standardized methods for the robust evaluation of the apoptotic effects of this compound and other novel compounds, facilitating cross-study comparisons and advancing the field of cancer drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Apoptosis Assays [sigmaaldrich.com]
- 4. Mathematical Modeling Identifies Inhibitors of Apoptosis as Mediators of Positive Feedback and Bistability | PLOS Computational Biology [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. glpbio.com [glpbio.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Different forms of cell death induced by putative BCL2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 18. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Video: The TUNEL Assay [jove.com]
- 21. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for the Novel Compound Pomstafib-2
Disclaimer: The following guidance is based on established best practices for handling novel chemical compounds of unknown toxicity in a research and drug development setting. As "Pomstafib-2" is not a publicly documented substance, these recommendations are designed to ensure a high level of safety in the absence of specific hazard data.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans with procedural, step-by-step guidance to directly answer specific operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure to potentially hazardous substances.[1] A PPE program should be implemented that addresses the hazards present, and includes training on the proper use, maintenance, and disposal of the equipment.[1]
Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, disposable (e.g., Nitrile) | To prevent skin contact. Double-gloving is recommended when handling concentrates.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and aerosols.[3][4] |
| Lab Coat | Buttoned, long-sleeved | To protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | Use in a certified chemical fume hood or biological safety cabinet | To prevent inhalation of aerosols or powders.[4] |
| Footwear | Closed-toe shoes | To protect feet from spills. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a designated, well-ventilated, and restricted-access area.
-
The storage container should be clearly labeled with the compound name and any known hazard information.
Handling Procedures:
-
Preparation: Before handling this compound, ensure your hair is tied back and any jewelry is removed.[5] Put on all required PPE as outlined in the table above.[5]
-
Work Area: All manipulations of this compound, especially those that could generate aerosols or dust, should be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[4]
-
Spill Management: In the event of a spill, evacuate the immediate area and notify your supervisor.[2] Appropriate spill cleanup materials should be readily available. For liquid spills, use an absorbent material. For solid spills, carefully cover the material to avoid generating dust before cleanup.
Disposal Plan: All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed container. Do not dispose of this waste down the drain.[6]
-
Solid Waste: All solid waste, including contaminated gloves, pipette tips, and other disposable labware, should be collected in a clearly labeled hazardous waste bag.[7]
-
Empty Containers: The first rinse of an empty container that held this compound should be collected and disposed of as hazardous waste.[6]
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of chemical waste.[6]
References
- 1. osha.gov [osha.gov]
- 2. wesleyan.edu [wesleyan.edu]
- 3. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. Basics of Biosafety Level 2 | Office of Clinical and Research Safety [vumc.org]
- 5. oraprdnt.uqtr.uquebec.ca [oraprdnt.uqtr.uquebec.ca]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vpr.tamu.edu [vpr.tamu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
